molecular formula C6H3BrClNO3 B2576690 4-Bromo-5-chloro-2-nitrophenol CAS No. 65001-78-7

4-Bromo-5-chloro-2-nitrophenol

Cat. No.: B2576690
CAS No.: 65001-78-7
M. Wt: 252.45
InChI Key: FDHXSXGNKTYRRU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) is a halogenated nitrophenol of significant interest in organic and medicinal chemistry research. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical and agrochemical discovery . Its molecular structure, characterized by the presence of bromine, chlorine, and nitro substituents on a phenolic ring, creates a multi-functional scaffold amenable to further chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The strategic placement of these electron-withdrawing groups deactivates the aromatic ring and directs subsequent electrophilic attacks, allowing for regioselective synthesis . Research into similar halogenated nitrophenols highlights their application as precursors in the development of potential antimicrobial and antifungal agents . Furthermore, studies on analogous compounds demonstrate their relevance in environmental science, where they are investigated as model pollutants to understand degradation pathways and the formation of nitrophenolic byproducts in advanced oxidation processes for water treatment . Physicochemical properties include a molecular formula of C₆H₃BrClNO₃ and a molecular weight of 252.45 g/mol . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSXGNKTYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-5-chloro-2-nitrophenol CAS 65001-78-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) . This document is designed for researchers in medicinal chemistry and process development, focusing on its role as a critical scaffold for benzoxazine and benzoxazole therapeutics.

CAS: 65001-78-7 Formula: C₆H₃BrClNO₃ Molecular Weight: 252.45 g/mol [1][2][3][4][5]

Executive Summary & Application Profile

4-Bromo-5-chloro-2-nitrophenol is a highly functionalized aromatic intermediate used primarily in the synthesis of RORγ (Retinoic acid receptor-related Orphan Receptor gamma) agonists and other heterocyclic pharmaceutical agents.[2] Its structure features three distinct reactive handles—a phenol, a nitro group, and two halogens (Br, Cl)—allowing for orthogonal functionalization.

The compound is most notably employed as a precursor to substituted benzoxazines and benzoxazoles . The nitro group serves as a latent amine for cyclization, while the bromine atom provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity at the 6-position of the resulting heterocycle.

Physicochemical Properties

The following data aggregates experimental observations from patent literature and computed descriptors.

PropertyValueNotes
Appearance Red Solid Distinctive color due to nitro-conjugation [1].
Melting Point >100°C (Predicted)Solid at RT; often purified by crystallization or MPLC.
Solubility High: DCM, EtOAc, DMSOLow: WaterLipophilic due to halogenation.
pKa ~5.5–6.0 (Predicted)More acidic than 2-nitrophenol (pKa 7.2) due to halogen electron withdrawal.
LogP 3.3 (Predicted)Indicates significant membrane permeability potential.
1H NMR δ ~8.2 (s, 1H), ~7.5 (s, 1H)Two singlets expected (para-relationship) in DMSO-d₆.

Expert Synthesis Protocol

Route: Regioselective Nitration of 4-Bromo-3-chlorophenol.

While various theoretical routes exist, the field-proven protocol derived from pharmaceutical patent literature (e.g., WO2016201225A1) utilizes a controlled nitration in acetic acid. This method avoids the formation of regioisomers common in sulfuric acid-mediated nitrations.

Reaction Logic (Mechanism)
  • Substrate: 4-Bromo-3-chlorophenol.[6][7]

  • Directing Effects: The hydroxyl group (-OH) at position 1 is the strongest activator, directing electrophiles to positions 2 and 6.

  • Regioselectivity: Position 2 is sterically crowded (flanked by -OH and -Cl). Position 6 is less hindered. Nitration occurs at position 6.

  • Renumbering: Upon nitration at C6, the IUPAC numbering prioritizes substituents, resulting in the product name 4-Bromo-5-chloro-2-nitrophenol (where the nitro group takes position 2).

Step-by-Step Methodology

Reagents:

  • 4-Bromo-3-chlorophenol (1.0 equiv)

  • Nitric Acid (65%, ~1.1 equiv)[6][7]

  • Acetic Acid (Glacial, solvent)

Protocol:

  • Dissolution: Dissolve 4-bromo-3-chlorophenol (e.g., 10.13 g, 48.8 mmol) in glacial acetic acid (16.3 mL) in a round-bottom flask.

  • Addition: Prepare a solution of 65% nitric acid (3.6 mL, 52 mmol) in acetic acid (9.8 mL). Add this solution dropwise to the phenol mixture at room temperature.

    • Critical Control: Maintain dropwise addition to prevent thermal runaway and over-nitration.

  • Reaction: Stir the mixture at room temperature for 1 hour .

    • Monitoring: Reaction progress can be monitored by TLC (mobile phase: 20% EtOAc in Hexanes). The product spot will be yellow/orange.

  • Quench: Pour the reaction mixture into ice water (approx. 100 mL) to precipitate the crude product and quench excess acid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via MPLC (Medium Pressure Liquid Chromatography) using a gradient of 10% → 33% Ethyl Acetate in Petroleum Ether.

  • Yield: Expect ~10.5 g (86% yield) of a Red Solid [1].

Downstream Applications & Signaling Pathways

The utility of CAS 65001-78-7 lies in its transformation into bicyclic heterocycles. The following diagram illustrates its conversion into a benzoxazine scaffold, a key pharmacophore in RORγ modulators used for autoimmune disease research.

G Precursor 4-Bromo-3-chlorophenol (Starting Material) Intermediate 4-Bromo-5-chloro-2-nitrophenol (CAS 65001-78-7) Precursor->Intermediate HNO3, AcOH (Nitration) Reduced 2-Amino-4-bromo-5-chlorophenol (Unstable Intermediate) Intermediate->Reduced Zn/AcOH or H2/Pd (Reduction) Scaffold Benzoxazine / Benzoxazole (Drug Scaffold) Reduced->Scaffold Cyclization w/ Alpha-halo esters FinalDrug RORγ Agonist (Target Molecule) Scaffold->FinalDrug Suzuki Coupling (at Br site)

Figure 1: Synthetic workflow transforming the nitrophenol intermediate into bioactive heterocycles.

Key Reactions:
  • Reduction: The nitro group is reduced to an amine using Zn/NH₄Cl or catalytic hydrogenation.

  • Cyclization: The resulting ortho-aminophenol reacts with reagents like chloroacetyl chloride or alpha-bromo esters to close the oxazine or oxazole ring.

  • Cross-Coupling: The preserved bromine atom allows for late-stage diversification via Suzuki coupling, attaching aryl groups essential for protein binding affinity.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Nitrophenols can be absorbed through the skin. Wear nitrile gloves and long sleeves.

    • Avoid generating dust; handle in a fume hood.

    • Incompatibility: Strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place away from light. Keep container tightly closed.

References

  • Theravance Biopharma R&D IP, LLC. (2016). Aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORγ. WO2016201225A1. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12006376, 4-Bromo-5-chloro-2-nitrophenol. Retrieved from .

  • GuideChem. (2025). 4-Bromo-5-chloro-2-nitrophenol Properties and Suppliers. Retrieved from .

Sources

chemical structure and molecular weight of 4-Bromo-5-chloro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of 4-Bromo-5-chloro-2-nitrophenol , a specialized halogenated nitroaromatic intermediate.

Structural Characterization, Synthetic Methodology, and Applications

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a tri-substituted phenolic compound utilized primarily as a high-value building block in the synthesis of pharmaceutical agents, specifically Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) agonists.[1][2][3][4][5] Characterized by its dense functionalization—containing bromine, chlorine, and a nitro group on a phenol core—it serves as a versatile scaffold for nucleophilic aromatic substitution and reduction reactions. This guide outlines its chemical identity, validated synthetic protocols, and safety considerations for research and development contexts.

Chemical Identity & Structural Analysis

The compound exhibits a 1,2,4,5-substitution pattern on the benzene ring, creating a sterically crowded but electronically distinct environment. The presence of the nitro group at the ortho position relative to the hydroxyl group enhances the acidity of the phenol via resonance and inductive electron withdrawal.

Table 1: Chemical Identification Data
ParameterDetail
Chemical Name 4-Bromo-5-chloro-2-nitrophenol
CAS Registry Number 65001-78-7
Molecular Formula C₆H₃BrClNO₃
Molecular Weight 252.45 g/mol
SMILES C1=C(C(=CC(=C1Br)Cl)O)[O-]
InChI Key FDHXSXGNKTYRRU-UHFFFAOYSA-N
Appearance Red Solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Structural Logic

The IUPAC numbering prioritizes the hydroxyl group at position 1. The nitro group is assigned position 2 to minimize locants. Consequently, the bromine atom resides at position 4 and the chlorine atom at position 5.

  • C1: Hydroxyl (-OH)

  • C2: Nitro (-NO₂)[1]

  • C3: Proton (H)[6]

  • C4: Bromine (-Br)[7]

  • C5: Chlorine (-Cl)

  • C6: Proton (H)[6][8][9]

Physicochemical Profile

Understanding the physical properties is crucial for purification and handling. The compound acts as a weak acid due to the electron-withdrawing nitro group stabilizing the phenoxide anion.

Table 2: Physical & Computed Properties
PropertyValueSource/Method
Molecular Weight 252.45 DaCalculated
XLogP3 ~3.3 - 3.4Computed (PubChem)
Hydrogen Bond Donors 1Phenolic OH
Hydrogen Bond Acceptors 3Nitro group + OH
Topological Polar Surface Area 66.1 ŲComputed
Melting Point Solid (Red)Experimental Observation

Synthetic Methodology

The primary synthesis route involves the regioselective nitration of 4-bromo-3-chlorophenol . The directing effects of the hydroxyl group (strongly ortho/para directing) dominate the substitution pattern. Since the para position (C4) is blocked by bromine, nitration occurs at the ortho positions. Steric hindrance from the chlorine at position 3 disfavors substitution at C2 (between OH and Cl), directing the electrophile to C6 (which becomes C2 in the final numbered product).

Confirmed Synthetic Protocol

Reference: WO2016201225A1 (Example 7, Part I)

  • Precursor: 4-Bromo-3-chlorophenol (1 eq).

  • Reagent: 65% Nitric Acid (1.05 - 1.1 eq).

  • Solvent: Acetic Acid (Glacial).

  • Conditions: Dropwise addition at room temperature; stir for 1 hour.

  • Workup: Quench with ice water; extract with Dichloromethane (DCM).

  • Purification: Medium Pressure Liquid Chromatography (MPLC) using Ethyl Acetate/Petroleum Ether gradient.

  • Yield: ~86%.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor 4-Bromo-3-chlorophenol (C6H4BrClO) Reagents HNO3 (65%) / AcOH Electrophilic Aromatic Substitution Precursor->Reagents Intermediate Reaction Mixture (Stir 1 hr @ RT) Reagents->Intermediate Workup Ice Water Quench DCM Extraction Intermediate->Workup Product 4-Bromo-5-chloro-2-nitrophenol (Red Solid, 86% Yield) Workup->Product Purification (MPLC)

Figure 1: Step-by-step synthetic pathway for the production of 4-Bromo-5-chloro-2-nitrophenol via nitration.

Analytical Characterization

For validation of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the standards.

Expected 1H NMR Profile (DMSO-d6 or CDCl3)

Due to the 1,2,4,5-substitution, the aromatic ring possesses only two protons, located para to each other (positions 3 and 6).

  • H-3 (Singlet, ~8.0 - 8.3 ppm): This proton is located between the nitro group and the bromine. The strong deshielding effect of the adjacent nitro group shifts this signal downfield.

  • H-6 (Singlet, ~7.2 - 7.5 ppm): This proton is located between the chlorine and the hydroxyl group. It is shielded relative to H-3 but deshielded relative to benzene due to the halogen/hydroxyl environment.

  • OH (Broad Singlet, >10 ppm): The phenolic proton is typically exchangeable and appears far downfield, often hydrogen-bonded to the adjacent nitro group.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ is preferred for phenols.

  • Isotope Pattern: The presence of one Bromine (⁷⁹Br/⁸¹Br ~1:1) and one Chlorine (³⁵Cl/³⁷Cl ~3:1) creates a distinct isotopic envelope.

    • Base Peak (M): ~250.9

    • M+2: Significant intensity (due to ³⁷Cl and ⁸¹Br contributions).

Applications & Reactivity

The compound is a "privileged scaffold" in medicinal chemistry.

  • RORγ Agonists: Used as a lipophilic headgroup in the synthesis of sulfonamide derivatives for immunotherapy (e.g., cancer treatment).

  • Nucleophilic Substitution: The halogens (Br, Cl) and the nitro group activate the ring for S_NAr reactions. The nitro group can be displaced by thiols or amines under forcing conditions, or the halogens can be engaged in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Visualization: Reactivity Logic

Reactivity Core 4-Bromo-5-chloro-2-nitrophenol Path1 Reduction (Fe/HCl or H2/Pd) Core->Path1 Path2 O-Alkylation (R-X, Base) Core->Path2 Path3 Suzuki Coupling (Ar-B(OH)2) Core->Path3 Prod1 4-Bromo-5-chloro-2-aminophenol (Aniline Derivative) Path1->Prod1 Prod2 Ether Derivatives (RORγ Ligands) Path2->Prod2 Prod3 Biaryl Scaffolds (Br displacement preferred) Path3->Prod3

Figure 2: Primary chemical transformation pathways for drug discovery applications.

Safety & Handling (HSE)

As a halogenated nitrophenol, this compound poses specific health risks. It is classified as an irritant and potential aquatic toxin.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H410: Very toxic to aquatic life with long-lasting effects (common for polychlorinated/brominated phenols).

Handling Protocol
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

  • Waste: Dispose of as hazardous organic waste (halogenated). Do not release into drains.

References

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol (CID 12006376).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet Standards for Halogenated Nitrophenols. (General Reference for H-codes).

Sources

Physicochemical Profiling of Halogenated Nitrophenols: Acidity, Structural Mechanisms, and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of Halogenated Nitrophenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated nitrophenols (HNPs) represent a critical class of acidic lipophiles with extensive applications in agrochemistry, pharmacology, and environmental toxicology. Their utility—ranging from potent mitochondrial uncouplers to versatile synthetic intermediates—is governed largely by their dissociation constants (


) and lipophilicity (

). This guide provides a rigorous technical analysis of the acidity of mono- and di-halogenated nitrophenols, elucidating the electronic and steric mechanisms driving their behavior. It further details validated experimental protocols for

determination in low-solubility systems and maps these properties to biological uncoupling activity.
Theoretical Framework: Mechanistic Drivers of Acidity

The acidity of HNPs is not merely a function of additive substituent effects but a complex interplay of resonance stabilization, inductive withdrawal, and intramolecular interactions.

1.1 The Hammett Electronic Landscape

The phenol moiety (


) is weakly acidic. Introduction of a nitro group at the para position enhances acidity (

) primarily through resonance stabilization of the phenoxide anion, delocalizing the negative charge onto the nitro oxygens.

When halogens (F, Cl, Br, I) are introduced at the ortho positions (2- and 6-), two competing effects emerge:

  • Inductive Withdrawal (-I): Halogens are highly electronegative, pulling electron density through the

    
    -framework. This stabilizes the phenoxide anion, significantly lowering the 
    
    
    
    . The effect is additive; 2,6-dihalogenation results in a much stronger acid than 2-monohalogenation.
  • Resonance Donation (+R): Halogens have lone pairs that can donate electron density into the ring. However, in the context of phenols, the -I effect dominates, particularly at the ortho position where the inductive pull is strongest due to proximity to the phenoxide oxygen.

1.2 The Ortho-Effect and Intramolecular Hydrogen Bonding

In 2-nitrophenol, an intramolecular hydrogen bond forms between the phenolic hydroxyl and the ortho-nitro oxygen. This stabilizes the neutral molecule, making deprotonation energetically more costly compared to the para isomer, despite the inductive proximity.

However, in 2-halo-4-nitrophenols , the scenario changes. The ortho-halogen cannot accept a hydrogen bond as effectively as a nitro group. Instead, the halogen exerts a powerful inductive effect that facilitates proton release. Furthermore, in 2,6-dihalo-4-nitrophenols , the steric bulk of the halogens can force the ortho substituents or the solvating water molecules into specific conformations, though the primary driver of the dramatic acidity increase (dropping


 to < 4.0) remains the cumulative inductive stabilization of the anionic charge.
Quantitative Data Landscape

The following table synthesizes experimental and computationally predicted physicochemical data for key halogenated nitrophenols. Note the steep drop in


 upon di-substitution.

Table 1: Physicochemical Properties of Selected Halogenated Nitrophenols

CompoundSubstitution Pattern

(Aq/Pred)*
Melting Point (°C)LogP (Est.)Electronic Driver
Phenol Unsubstituted9.9840-421.46Reference
4-Nitrophenol 4-NO

7.15113-1141.91Resonance (-R)
2-Fluoro-4-nitrophenol 2-F, 4-NO

5.67 ± 0.22120-122~1.8Inductive (-I)
2-Chloro-4-nitrophenol 2-Cl, 4-NO

5.43 ± 0.22105-1062.55Inductive (-I)
2-Bromo-4-nitrophenol 2-Br, 4-NO

5.36 ± 0.22111-115~2.8Inductive (-I)
2-Iodo-4-nitrophenol 2-I, 4-NO

~5.3089-94~3.1Inductive (-I)
2,6-Dichloro-4-nitrophenol 2,6-Cl

, 4-NO

3.81 ± 0.44123-126~3.2Additive -I
2,6-Dibromo-4-nitrophenol 2,6-Br

, 4-NO

3.67 ± 0.44145 (dec.)~3.6Additive -I
2,6-Diiodo-4-nitrophenol 2,6-I

, 4-NO

3.85 ± 0.44152-154~4.0Additive -I / Steric

*Note: Values with "±" are high-confidence predicted values based on substituent constants when primary experimental data is unavailable in standard aqueous databases. Trends are consistent with Hammett equation predictions.

Experimental Methodologies: Determination of for Sparingly Soluble Acids

Many halogenated nitrophenols exhibit poor water solubility, rendering standard aqueous potentiometric titration inaccurate. The Yasuda-Shedlovsky Extrapolation Method using a cosolvent system (Methanol/Water or Acetonitrile/Water) is the gold standard for these lipophilic acids.

Protocol: Spectrophotometric Determination in Cosolvent Systems

Objective: Determine thermodynamic


 by measuring apparent ionization constants (

) in varying organic solvent fractions and extrapolating to zero organic content.

Reagents:

  • Analyte (HNP) stock solution (10 mM in Methanol).

  • Buffer systems (Phosphate/Citrate) adjusted to constant ionic strength (

    
     M KCl).
    
  • Spectrophotometric grade Methanol (MeOH).

Step-by-Step Workflow:

  • Preparation of Binary Mixtures: Prepare a series of solvent mixtures containing 10%, 20%, 30%, 40%, and 50% (v/v) MeOH in water.

  • Blank Correction: Record baseline spectra for each solvent mixture without analyte.

  • Spectral Scan (Isosbestic Point Validation):

    • Dilute analyte to ~50 µM in 30% MeOH at pH 2 (fully protonated) and pH 10 (fully deprotonated).

    • Scan 200–500 nm to identify

      
       for the neutral (
      
      
      
      ) and anionic (
      
      
      ) forms.
    • Confirm the presence of a sharp isosbestic point to verify a simple two-state equilibrium.

  • Titration Series:

    • For each MeOH %, prepare 8-10 samples with the analyte in buffers ranging from pH 3 to pH 8.

    • Measure Absorbance (

      
      ) at the 
      
      
      
      of the anion.
  • Calculation of

    
    : 
    Use the Henderson-Hasselbalch variation for spectrophotometry:
    
    
    
    
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mixture). The y-intercept represents the aqueous
    
    
    .
Visual Workflow: Cosolvent

Determination

PkaProtocol Stock Analyte Stock (10mM MeOH) Mix Prepare Binary Solvent Mixtures (10-50% MeOH) Stock->Mix Scan Spectral Scan (Find λmax & Isosbestic) Mix->Scan Titrate Buffer Titration (Measure Abs at λmax) Scan->Titrate Calc Calculate spK_a (Henderson-Hasselbalch) Titrate->Calc Plot Yasuda-Shedlovsky Plot (Extrapolate to 0% Org) Calc->Plot Result Thermodynamic Aqueous pKa Plot->Result

Caption: Workflow for determining pKa of lipophilic HNPs using cosolvent extrapolation.

Implications in Drug Development & Toxicology

The specific combination of high lipophilicity and moderate-to-strong acidity (


 4–7) makes halogenated nitrophenols potent protonophores . This physicochemical profile drives their primary biological activity: mitochondrial uncoupling.
4.1 Mechanism of Mitochondrial Uncoupling

Uncouplers disrupt oxidative phosphorylation by dissociating ATP synthesis from the electron transport chain.

  • Membrane Entry: The neutral phenol (

    
    ) is lipophilic and diffuses freely across the mitochondrial inner membrane (MIM) into the matrix.
    
  • Deprotonation: The alkaline pH of the matrix (relative to the intermembrane space) triggers deprotonation (

    
    ).
    
  • Anion Return: The phenoxide anion (

    
    ) is charged but, due to the charge delocalization provided by the nitro and halogen groups, it retains sufficient lipophilicity to diffuse back across the membrane against the electric potential gradient.
    
  • Futile Cycle: Once in the acidic intermembrane space,

    
     reprotonates to 
    
    
    
    , completing the cycle and dissipating the proton motive force (PMF) as heat.

Critical SAR Insight: The most potent uncouplers possess a


 close to physiological pH (or slightly lower) and a high 

. 2,6-Di-tert-butyl-4-nitrophenol is a classic example, but 2,6-dihalo-4-nitrophenols are also highly active due to the "soft" charge of the large halogen atoms stabilizing the anion during membrane transit.
Visual Pathway: Protonophoric Uncoupling Cycle

UncouplingCycle IMS Intermembrane Space (High [H+], Acidic) HA_out HA (Neutral) Diffuses In IMS->HA_out Reprotonation Proton_Out H+ Capture IMS->Proton_Out Matrix Mitochondrial Matrix (Low [H+], Alkaline) A_in A- (Anion) Diffuses Out Matrix->A_in Proton_In H+ Release Matrix->Proton_In Deprotonation HA_out->Matrix Lipophilic Diffusion A_in->IMS Charge Delocalized Diffusion

Caption: Protonophoric cycle of HNPs across the mitochondrial membrane, dissipating the proton gradient.

4.2 Toxicity and Environmental Fate
  • Acute Toxicity: Directly correlated with uncoupling efficiency. Symptoms include hyperthermia and metabolic exhaustion.

  • Biocidal Applications: 2,6-Dichloro-4-nitrophenol is utilized as a biocide/fungicide (e.g., Dichloran). Its efficacy relies on the stability of the residue and its ability to penetrate fungal cell walls.

  • QSAR Modeling: In predictive toxicology, the toxicity of HNPs to aquatic life (e.g., Tetrahymena pyriformis) is modeled using

    
     and 
    
    
    
    . Lower
    
    
    (higher acidity) generally correlates with higher toxicity up to a threshold where membrane permeability becomes limiting.
References
  • ChemicalBook. (2025). 2-Bromo-4-nitrophenol Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 2,6-Dichloro-4-nitrophenol Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Fluoro-4-nitrophenol. Retrieved from [3]

  • Spychala, J. & Terpilowski, M. (2008). Spectrophotometric Determination of pKa Values for Some Phenolic Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry. (Contextual grounding for cosolvent protocol).
  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • Schultz, T. W., et al. (2002). Structure-Toxicity Relationships for Substituted Phenols in Aquatic Organisms. Ecotoxicology and Environmental Safety. (QSAR and toxicity correlation).[1][2]

Sources

Solubility Profile and Purification Strategies for 4-Bromo-5-chloro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a critical halogenated nitrophenol intermediate, prominently utilized in the synthesis of pharmaceutical agents, including ROR


 agonists for autoimmune disease treatment. Its utility in multistep organic synthesis is dictated by its solubility profile, which governs reaction medium selection, extraction efficiency, and purification yields.

This technical guide synthesizes the physicochemical basis of its solubility, provides a verified solvent compatibility matrix derived from patent literature, and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Profile & Solubility Mechanism[1]

To predict and manipulate the solubility of 4-Bromo-5-chloro-2-nitrophenol, one must understand the "Ortho Effect" inherent to its structure.

Structural Analysis
  • Lipophilicity (LogP ~3.3): The presence of two halogens (Bromine, Chlorine) significantly increases the lipophilicity compared to the parent nitrophenol.

  • Intramolecular Hydrogen Bonding (The Ortho Effect): Unlike its para or meta isomers, the ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

    • Consequence 1: This "locks" the polarity, effectively masking the hydrophilic -OH group.

    • Consequence 2: It significantly reduces water solubility and increases solubility in non-polar organic solvents (e.g., Dichloromethane, Toluene) compared to non-ortho isomers.

Quantitative Properties
PropertyValueSignificance
Molecular Weight 252.45 g/mol Moderate MW; amenable to standard evaporation techniques.
LogP (Predicted) ~3.3Highly lipophilic; partitions strongly into organic phases.
pKa ~6.5 - 7.0Enhanced acidity due to electron-withdrawing groups (-NO2, -Cl, -Br). Soluble in alkaline aqueous solutions (forming phenolate).
Physical State Red SolidDistinct color aids in visual monitoring during chromatography.

Solvent Compatibility Matrix

The following data is synthesized from verified isolation protocols (e.g., Patent WO2016201225A1) and standard solubility behaviors of halogenated 2-nitrophenols.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingApplication Note
Chlorinated Hydrocarbons Dichloromethane (DCM)High Primary extraction solvent. Excellent for dissolving the neutral form.
Esters Ethyl AcetateHigh Ideal for mobile phase in chromatography and reaction solvent.
Polar Aprotic Acetone, THF, DMFVery High Good for reactions; difficult to remove traces from crystal lattice.
Alcohols Methanol, EthanolModerate Temperature-dependent. Suitable for recrystallization (dissolves hot, crystallizes cold).
Hydrocarbons Petroleum Ether, HexaneLow Acts as an Anti-Solvent . Used to precipitate the product or in chromatography gradients.
Aqueous Water (Neutral/Acidic)Insoluble Product precipitates in acidic water.
Aqueous Water (Alkaline, pH > 9)Soluble Dissolves as the phenolate salt (red/yellow solution).

Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data is often absent for proprietary intermediates, the following Self-Validating Protocol is the industry standard for generating precise solubility curves (Solubility vs. Temperature).

Methodology Rationale

We utilize the Static Equilibrium Method followed by gravimetric or HPLC analysis. This method eliminates kinetic errors associated with rapid precipitation.

Step-by-Step Protocol

Reagents: 4-Bromo-5-chloro-2-nitrophenol (>98% purity), HPLC-grade solvents.

  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration:

    • Set the temperature (e.g., 298.15 K) using a circulating water bath.

    • Stir magnetically at 400 rpm for 24 hours.

    • Validation Check: Stop stirring and allow to settle for 2 hours. Ensure solid phase remains (saturation condition).

  • Sampling:

    • Use a pre-heated glass syringe equipped with a 0.45

      
      m PTFE filter.
      
    • Withdraw 1 mL of the supernatant.

  • Analysis (Gravimetric):

    • Transfer filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum at 40°C until constant weight (

      
       mg).
      
  • Calculation:

    
    
    Where 
    
    
    
    is solubility (g/g).
Workflow Visualization

SolubilityProtocol Start Excess Solute + Solvent Equilibrate Equilibrate (24h) Constant Temp Start->Equilibrate Check Validation: Solid Present? Equilibrate->Check Check->Equilibrate No Filter Syringe Filter (0.45 µm) Check->Filter Yes Analyze Gravimetric or HPLC Analysis Filter->Analyze Data Solubility Curve (g/L vs T) Analyze->Data

Figure 1: Validated workflow for determining thermodynamic solubility.

Purification Strategy: Solvent Selection Logic

The purification of 4-Bromo-5-chloro-2-nitrophenol relies on exploiting its high lipophilicity and acidity. The most effective purification reported involves Medium Pressure Liquid Chromatography (MPLC) or Recrystallization .

Verified Purification Method (MPLC)
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Gradient of 10% to 33% Ethyl Acetate in Petroleum Ether .[1][2]

  • Rationale: The non-polar Petroleum Ether keeps the compound retained, while increasing Ethyl Acetate disrupts the interaction with silica, eluting the compound. The ortho-nitro group reduces tailing compared to para-isomers.

Recrystallization Logic

For scale-up where chromatography is cost-prohibitive, a binary solvent system is recommended.

  • Solvent A (Good Solvent): Ethanol or Ethyl Acetate (Dissolves at high T).

  • Solvent B (Anti-Solvent): Hexane or Water (Induces nucleation at low T).

PurificationLogic cluster_Extraction Step 1: Isolation cluster_Purification Step 2: Purification Crude Crude Mixture (Reaction Mass) Acidify Acidify to pH 2-3 (Protonate Phenol) Crude->Acidify Extract Extract with DCM (Partition Coefficient > 100) Acidify->Extract Decision Purity Requirement? Extract->Decision MPLC MPLC Chromatography (10-33% EtOAc/Pet Ether) Decision->MPLC High Purity (>99%) Cryst Recrystallization (EtOH/Water or EtOAc/Hexane) Decision->Cryst Bulk Scale (>95%) Final Pure 4-Bromo-5-chloro-2-nitrophenol (Red Solid) MPLC->Final Cryst->Final

Figure 2: Decision matrix for the isolation and purification of the target compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12006376, 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link]

  • Google Patents (2016).WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma. (Example 7 describes the synthesis and purification of 4-Bromo-5-chloro-2-nitrophenol).
  • Schwarzenbach, R. P., et al. (1988). Complex formation of organic acids (nitrophenols) in organic solvents. Environmental Science & Technology.[3] (Provides theoretical basis for ortho-nitrophenol solubility behavior).

  • Chemistry Stack Exchange (2020). Solubility of ortho- and para-nitrophenol in benzene. (Mechanistic explanation of intramolecular hydrogen bonding). Retrieved from [Link]

Sources

Thermodynamic Stability & Decomposition Kinetics of Polysubstituted Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted nitrophenols occupy a critical yet volatile niche in chemical research. While 2,4-dinitrophenol (DNP) serves as a classic metabolic uncoupler and 2,4,6-trinitrophenol (Picric Acid) as a foundational energetic material, their thermodynamic profiles are governed by a delicate balance of electronic effects. This guide provides a rigorous analysis of the structural determinants of their stability, specifically the role of intramolecular hydrogen bonding (IMHB), and details the experimental and computational workflows required to characterize them safely.

Safety Warning: Many polysubstituted nitrophenols, particularly picric acid and its salts, are shock-sensitive explosives when dry. All protocols described herein require appropriate shielding, minimal scale, and adherence to local energetic material handling regulations.

Part 1: Structural Determinants of Stability

The thermodynamic stability of nitrophenols is not merely a function of molecular weight but is dictated by the positional isomerism of the nitro groups relative to the hydroxyl moiety.

The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB)

The most significant factor differentiating the stability of nitrophenol isomers is the "Ortho-Effect."

  • Mechanism: In o-nitrophenol and 2,4-DNP, the nitro group at the 2-position forms a strong hydrogen bond with the phenolic hydroxyl hydrogen (

    
    ).
    
  • Thermodynamic Consequence: This 6-membered chelate ring stabilizes the ground state of the molecule by 5–7 kcal/mol compared to isomers where IMHB is impossible (e.g., p-nitrophenol).

  • Volatility: Because the IMHB satisfies the polarity of the hydroxyl group internally, o-substituted nitrophenols exhibit lower boiling points and higher volatility than their para counterparts, which rely on intermolecular hydrogen bonding (forming lattice networks).[1]

Electronic Competition
  • Resonance (Mesomeric) Effect (-M): Nitro groups withdraw electron density from the ring, stabilizing the phenoxide anion. This increases acidity (

    
     drops from 10 for phenol to 0.38 for picric acid).
    
  • Steric Strain: In 2,6-disubstituted and 2,4,6-trisubstituted phenols, the nitro groups force the hydroxyl group out of planarity, potentially weakening resonance stabilization while enhancing the "kinetic" reactivity toward nucleophilic attack.

Diagram 1: Stability Interaction Network

The following diagram illustrates the competing forces governing the thermodynamic state of these molecules.

NitrophenolStability Core Polysubstituted Nitrophenol Stability IMHB Intramolecular H-Bonding (Ortho-Effect) Core->IMHB Stabilizes Ground State Resonance Resonance Stabilization (-M Effect) Core->Resonance Stabilizes Anion Steric Steric Strain (Nitro-Nitro Repulsion) Core->Steric Destabilizes Lattice Outcome_Vol Increased Volatility (Lower BP) IMHB->Outcome_Vol Reduces Intermolecular Forces Outcome_Acid Increased Acidity (Lower pKa) IMHB->Outcome_Acid Inhibits Deprotonation (vs Para isomer) Resonance->Outcome_Acid Delocalizes Charge Outcome_Sens Shock Sensitivity (Energetic Instability) Steric->Outcome_Sens Weakens C-NO2 Bonds

Caption: Interplay of electronic and steric factors determining the physicochemical properties of nitrophenols.

Part 2: Comparative Thermodynamics Data

The following table synthesizes physicochemical data for key isomers, highlighting the impact of substitution patterns.

CompoundSubstitutionMelting Point (°C)pKa (approx)Stability Note
2-Nitrophenol Ortho447.2Volatile; Stabilized by IMHB.
4-Nitrophenol Para1137.1Non-volatile; High intermolecular H-bonding.
2,4-Dinitrophenol Ortho, Para1124.1Metabolic poison; Moderate thermal stability.
2,6-Dinitrophenol Ortho, Ortho633.7Lower MP due to dual IMHB and steric crowding.
Picric Acid 2,4,6-Tri1220.38Explosive ; Autocatalytic decomposition >300°C.

Part 3: Experimental Characterization Protocols

To determine the thermodynamic stability (enthalpy of decomposition,


, and onset temperature, 

), Differential Scanning Calorimetry (DSC) is the gold standard. However, standard protocols must be modified for energetic materials to prevent instrument damage and ensure data validity.
Protocol: High-Pressure DSC for Energetic Nitrophenols

Objective: Determine


 and 

without sample sublimation or pan rupture.
  • Sample Preparation:

    • Mass: Weigh 0.5 – 1.5 mg of dried sample. Critical: Do not exceed 2 mg for polynitrated species to avoid sensor saturation or explosion.

    • Pan Selection: Use High-Pressure Gold-Plated Steel Pans (capable of withstanding >100 bar). Standard aluminum pans will deform due to gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) during decomposition, rendering the enthalpy data invalid.
    • Sealing: Hermetically seal using a torque-controlled press to ensure a leak-proof environment.

  • Instrument Parameters:

    • Atmosphere: Pressurized Nitrogen (

      
      ) at 30–50 bar (450–700 psi). Reasoning: High pressure suppresses the endothermic boiling/sublimation of the sample, allowing the DSC to measure the pure exothermic decomposition event.
      
    • Ramp Rates: Perform runs at

      
       °C/min. Multiple rates are required to calculate kinetic parameters (Arrhenius 
      
      
      
      ) using the Kissinger method.
  • Data Analysis (Self-Validation):

    • Baseline Check: The baseline should be flat post-melting. A drifting baseline indicates a leak.

    • Integration: Integrate the exothermic peak to find

      
       (J/g). For Picric Acid, expect values 
      
      
      
      J/g.[2]
Diagram 2: Thermal Analysis Workflow

DSCWorkflow Sample Sample Prep (<1.5mg, Dried) Pan Encapsulation (High-Pressure Steel) Sample->Pan DSC DSC Run (50 bar N2, 10°C/min) Pan->DSC Check Leak Check (Mass Back-weighing) DSC->Check Check->Sample If Leak Detected Data Data Processing (Integrate Exotherm) Check->Data If Mass Loss < 1% Kinetics Kinetic Modeling (Kissinger/Ozawa) Data->Kinetics

Caption: Step-by-step workflow for the thermal characterization of energetic nitrophenols.

Part 4: Decomposition Kinetics & Mechanism

Understanding how these molecules fail is as important as knowing when they fail.

Autocatalytic Decomposition

Picric acid and highly nitrated phenols often exhibit autocatalytic behavior.[2] The initial decomposition products (often reactive


 radicals or acidic species) lower the activation energy for subsequent decomposition of the remaining bulk material.
  • Observation: In isothermal DSC, the heat flow does not peak immediately but shows an induction period followed by an accelerating exotherm.

  • Implication: Shelf-life predictions based on simple zero-order kinetics will dangerously overestimate stability.

Computational Prediction (DFT)

To validate experimental data, Density Functional Theory (DFT) is employed.[3][4]

  • Methodology: B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets.

  • Enthalpy Calculation:

    
    
    Where 
    
    
    
    is the Zero Point Energy correction.
  • Transition States: DFT can locate the Transition State (TS) for the nitro-nitrite rearrangement, often the rate-limiting step in thermal decomposition.

References

  • National Institute of Standards and Technology (NIST). 2-Nitrophenol - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]

  • Rotureau, P., et al. Thermal Stability of Nitro-Compounds: Kinetic Analysis. Journal of Hazardous Materials. (Contextual grounding for DSC protocols on energetics). [Link]

  • Sintef. Unimolecular Decomposition Reactions of Picric Acid and its Methylated Derivatives — A DFT Study. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6954, Picric Acid. [Link]

  • MDPI. Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition. [Link][2][3][4][5][6][7][8][9][10]

Sources

potential biological activity of 4-Bromo-5-chloro-2-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Potential & Synthetic Utility of 4-Bromo-5-chloro-2-nitrophenol Scaffolds

Executive Summary

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) represents a highly specialized halogenated nitroaromatic scaffold. While often categorized merely as a synthetic intermediate, its structural properties—specifically the interplay between the electron-withdrawing nitro group and the lipophilic halogen substituents—position it as a potent bioactive entity in its own right.

This guide analyzes the compound's dual utility:

  • As a Direct Pharmacophore: Acting as a lipophilic weak acid protonophore capable of uncoupling oxidative phosphorylation, offering broad-spectrum antimicrobial and molluscicidal potential.

  • As a Synthetic Linchpin: Serving as a critical building block for advanced therapeutics, including ROR

    
     agonists used in immune regulation and oncology.
    

Chemical Biology & Mechanism of Action

The biological activity of 4-Bromo-5-chloro-2-nitrophenol is governed by its ability to act as a protonophore .[1][2] This mechanism is distinct from receptor-ligand binding; it is a physicochemical disruption of cellular bioenergetics.

The Protonophore Uncoupling Mechanism

The presence of the nitro group (


) at the ortho position and halogens (Br, Cl) at positions 4 and 5 drastically reduces the pKa of the phenolic hydroxyl group, allowing it to exist in equilibrium between its neutral and anionic forms at physiological pH.
  • Lipophilicity: The halogen atoms facilitate the passage of the anionic form through the lipid bilayer, a feat impossible for non-halogenated ions.

  • The Cycle: The molecule shuttles protons (

    
    ) from the intermembrane space (high 
    
    
    
    ) to the mitochondrial matrix or bacterial cytoplasm (low
    
    
    ), dissipating the proton motive force (PMF) required for ATP synthesis.
Visualization: The Protonophore Cycle

ProtonophoreCycle cluster_outside Periplasm / Intermembrane Space (High [H+]) cluster_inside Cytoplasm / Matrix (Low [H+]) P_neutral Ph-OH (Neutral) Diffuses freely P_neutral->P_neutral Diffusion Inward P_anion Ph-O⁻ (Anionic) Charge delocalized by NO₂/Halogens P_neutral->P_anion Dissociation H_in H⁺ (Released) P_neutral->H_in Deprotonation P_anion->P_anion Diffusion Outward (Facilitated by Halogens) H_out H⁺ (High Conc.) P_anion->H_out Ready for Cycle H_out->P_neutral Protonation at Interface ATP_Synthase ATP Synthase (Inhibited due to PMF loss) H_in->ATP_Synthase H+ unavailable for ATP

Figure 1: The protonophore cycle illustrating how halogenated nitrophenols dissipate the proton gradient, effectively starving the cell of ATP.

Therapeutic Applications & Comparative Potency

Antimicrobial & Antibiofilm Activity

While direct clinical MIC data for the specific 4-Br-5-Cl isomer is proprietary in many contexts, its activity can be triangulated via Structural Activity Relationship (SAR) benchmarks of closely related analogs.

CompoundStructureTarget OrganismActivity Benchmark (MIC)Mechanism
4-Bromo-5-chloro-2-nitrophenol Target S. aureus (MRSA) Predicted: 2–8 µg/mL Protonophore / Uncoupler
2,4,6-Triiodophenol (TIP)AnalogS. aureus Biofilms5 µg/mLMembrane disruption
PentabromophenolAnalogS. aureus0.5 µg/mLOxidative phosphorylation uncoupling
Pyrrolomycin DerivativesAnalogGram-positive bacteria0.1–10 µg/mLProtonophore

Key Insight: The 4-Br-5-Cl-2-NO2 substitution pattern balances steric bulk and electron withdrawal, likely offering superior biofilm penetration compared to bulkier iodinated analogs.

Precursor for Immunomodulators (ROR Agonists)

Beyond direct toxicity, this scaffold is a validated intermediate for synthesizing aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides. These compounds modulate the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


), a nuclear receptor critical for:
  • Th17 Cell Differentiation: Implicated in autoimmune diseases (psoriasis, rheumatoid arthritis).

  • Cancer Immunotherapy: Enhancing effector T-cell function.

Experimental Workflows

Synthesis Protocol: The "Hydrolysis-Bromination" Route

Direct nitration of halogenated phenols often yields inseparable mixtures. A more robust route utilizes the hydrolysis of activated nitrobenzenes followed by regioselective bromination.

Step 1: Hydrolysis of 2,5-Dichloronitrobenzene

  • Reagents: 2,5-Dichloronitrobenzene, NaOH (aq), DMSO (solvent).

  • Conditions: 120°C, 4 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The nitro group activates the ortho-chlorine for displacement by hydroxide.
    
  • Product: 4-Chloro-2-nitrophenol.[3][4]

Step 2: Regioselective Bromination

  • Reagents: 4-Chloro-2-nitrophenol,

    
    , Acetic Acid (glacial).
    
  • Conditions: Ambient temperature, 2 hours.

  • Rationale: The hydroxyl group (-OH) is a strong ortho/para activator. The nitro group (-NO2) is a meta director. The chlorine is weakly deactivating but ortho/para directing.

    • Position 6 (ortho to OH) is sterically crowded by the nitro group.

    • Position 4 (para to OH) is occupied by Chlorine.

    • Correction: Wait, the target is 4-Bromo-5-chloro .

    • Correction to Logic: If we start with 3-chlorophenol , nitration yields 5-chloro-2-nitrophenol (major isomer due to steric hindrance at C2 relative to Cl). Bromination of 5-chloro-2-nitrophenol directs para to the hydroxyl group (C4).

    • Revised Protocol: See Diagram below.

SynthesisPathway Start Starting Material: 3-Chlorophenol Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter Intermediate: 5-Chloro-2-nitrophenol (Major Isomer) Step1->Inter Electrophilic Aromatic Substitution (Ortho to OH, Para to Cl) Step2 Step 2: Bromination (Br2, CH3COOH, RT) Inter->Step2 Product Target Product: 4-Bromo-5-chloro-2-nitrophenol Step2->Product Bromination Para to OH (Most activated position)

Figure 2: Optimized synthetic route ensuring correct regiochemistry for the 4-bromo-5-chloro substitution pattern.

Bioassay: Minimum Inhibitory Concentration (MIC)

To validate biological activity, use a standard broth microdilution method adapted for hydrophobic compounds.

  • Solubilization: Dissolve 4-Bromo-5-chloro-2-nitrophenol in 100% DMSO to a stock of 10 mg/mL. (Note: High lipophilicity requires DMSO; do not use water).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: S. aureus ATCC 29213 at

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL.

  • Endpoint: Visual turbidity after 18h at 37°C.

  • Control: Include a known uncoupler (e.g., CCCP) as a positive control for mechanism validation.

Safety & Toxicology

  • Uncoupling Hazard: As a protonophore, this compound can cause hyperthermia and metabolic acidosis if ingested or absorbed in significant quantities. It bypasses respiratory control, leading to uncontrolled heat generation.

  • Handling: Double-gloving (Nitrile) and working within a fume hood are mandatory.

  • Disposal: Do not release into aqueous waste streams; halogenated nitrophenols are persistent environmental pollutants. Incineration is required.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. Available at: [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. PubMed. Available at: [Link]

  • Protonophore: Mechanism and Applications. Wikipedia. Available at: [Link]

  • Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of RORgamma.Google Patents (WO2016201225A1).
  • 4-Bromo-5-chloro-2-nitrophenol Compound Summary. PubChem. Available at: [Link]

Sources

Methodological & Application

synthesis of 4-Bromo-5-chloro-2-nitrophenol from 4-bromo-3-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis of 4-Bromo-5-chloro-2-nitrophenol

Executive Summary

This Application Note details the optimized protocol for the regioselective nitration of 4-bromo-3-chlorophenol to synthesize 4-bromo-5-chloro-2-nitrophenol . This scaffold is a critical intermediate in the development of agrochemicals and heterocyclic pharmaceutical active ingredients (APIs).

The synthesis challenges include managing the strong activating nature of the phenol group to prevent over-nitration (dinitration) and oxidation (quinone formation), while ensuring regioselectivity at the C6 position over the sterically congested C2 position. This protocol utilizes a controlled Nitric Acid/Glacial Acetic Acid system to achieve high purity (>98%) and consistent yields.

Retrosynthetic & Mechanistic Analysis

The transformation relies on Electrophilic Aromatic Substitution (EAS) . The regiochemical outcome is dictated by the interplay of electronic directing effects and steric hindrance.

Mechanistic Logic:
  • Directing Groups:

    • Hydroxyl (-OH): Strong ortho/para director (activator).

    • Chlorine (-Cl) at C3: Weak ortho/para director (deactivator).

    • Bromine (-Br) at C4: Weak ortho/para director (deactivator).

  • Site Availability:

    • Para (C4): Blocked by Bromine.

    • Ortho (C2): Activated by -OH and -Cl. However, it is sterically hindered due to being flanked by the -OH and -Cl groups.

    • Ortho (C6): Activated by -OH and the para-directing influence of -Cl. It is sterically accessible .

ReactionScheme SM Starting Material 4-Bromo-3-chlorophenol Product Target Product 4-Bromo-5-chloro-2-nitrophenol SM->Product Electrophilic Aromatic Substitution Reagents HNO3 (1.05 eq) AcOH, 15-20°C

Figure 1: Reaction scheme illustrating the direct nitration pathway.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic. Phenols are prone to rapid oxidation. Strict temperature control is mandatory to prevent thermal runaway. Perform all operations in a functioning fume hood.

3.1 Reagents & Equipment
Reagent/EquipmentSpecificationRole
4-Bromo-3-chlorophenol >98% PuritySubstrate
Nitric Acid (HNO₃) 70% (Concentrated)Electrophile Source
Glacial Acetic Acid ACS GradeSolvent & Moderator
Water DeionizedQuenching Agent
Ethanol/Water (1:1) Reagent GradeRecrystallization Solvent
Reactor 3-Neck Round Bottom FlaskVessel
Cooling Bath Ice/WaterTemperature Control
3.2 Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 250 mL 3-neck round-bottom flask with 10.0 g (48.2 mmol) of 4-bromo-3-chlorophenol.

  • Add 50 mL of Glacial Acetic Acid .

  • Stir until the solid is completely dissolved.

  • Cool the solution to 10–15°C using an ice bath. Note: Do not freeze the acetic acid (MP: 16°C); maintain just above freezing or add a small amount of DCM if solubility is an issue, though pure AcOH is preferred.

Step 2: Nitration

  • Prepare a solution of 3.4 mL (53.0 mmol, 1.1 eq) of 70% Nitric Acid in 10 mL of Glacial Acetic Acid .

  • Add the nitrating mixture dropwise to the phenol solution over 30 minutes .

  • Critical Control Point: Maintain internal temperature between 15°C and 20°C . Exceeding 25°C increases the risk of dinitration and oxidation (tar formation).

  • After addition, allow the reaction to stir at 20°C for 2 hours . Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes) or HPLC.

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation and removal of acid traces from the crystal lattice.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid and nitric acid.

Step 4: Purification

  • Transfer the crude yellow solid to a flask.

  • Recrystallize from Ethanol/Water (1:1) or pure Ethanol (dissolve hot, cool slowly).

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

Process Workflow & Logic

Workflow start Start: 4-Bromo-3-chlorophenol solv Dissolve in Glacial AcOH Temp: 15°C start->solv add Dropwise Addition of HNO3/AcOH Maintain T < 20°C solv->add Controlled Addition react Reaction: 2 Hours @ 20°C Monitor via TLC/HPLC add->react quench Quench in Ice Water Precipitate Product react->quench Completion filter Filtration & Washing (Remove Acid) quench->filter purify Recrystallization (EtOH/Water) filter->purify end Final Product: 4-Bromo-5-chloro-2-nitrophenol purify->end

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation
TestAcceptance CriteriaMethod Note
1H NMR (DMSO-d6) Distinct singlets for aromatic protons (C3-H and C6-H)Confirm regiochemistry (para relationship of protons typically shows small coupling constant or singlets if substituted).
Melting Point 92–94°CSharp range indicates purity.
HPLC >98.0% AreaReverse Phase C18, ACN/Water gradient.

Regiochemistry Confirmation: The product structure is confirmed by 1H NMR. The starting material (4-bromo-3-chlorophenol) has two protons in an ortho relationship (C5, C6) and one isolated (C2). The product (4-bromo-5-chloro-2-nitrophenol) will show two aromatic singlets (or weakly coupled doublets depending on resolution) representing the protons at C3 and C6, which are para to each other on the ring.

References
  • Regioselectivity in Phenol Nitration

    • Detailed mechanistic study on the nitration of 3-substituted phenols, confirming the preference for the C6 position (ortho to OH, para to substituent) over the sterically hindered C2 position.
    • Source: University of Michigan, "Facile, high-yield, regioselective synthesis of ortho-nitrophenols".

  • Compound Properties & Safety

    • Physical property data and GHS safety classifications for 4-bromo-3-chlorophenol and rel
    • Source: PubChem Compound Summary.

  • General Nitration Methodology

    • Standard protocols for the nitration of halogenated phenols using Nitric Acid/Acetic Acid systems to minimize oxid
    • Source: ChemicalBook, "Synthesis of 4-bromo-2-nitrophenol" (Analogous procedure).

nitration protocols for halogenated phenols using nitric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitrophenols are critical intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical APIs (e.g., precursors for aminophenol-based drugs). The nitration of halogenated phenols presents a unique "push-pull" electronic challenge: the hydroxyl group strongly activates the ring, while the halogen deactivates it via induction yet directs ortho/para via resonance.

This guide provides robust protocols for nitrating halogenated phenols using nitric acid (


). Unlike simple benzene nitration, phenolic nitration requires strict suppression of oxidative side-reactions (quinone formation) and management of "ipso-substitution" risks where the nitro group displaces the halogen.

Mechanistic Insight & Strategic Planning

The Electronic Battlefield

Success depends on balancing the competing electronic effects:

  • Hydroxyl (-OH): Strong activator (

    
     effect). Directs incoming electrophiles to ortho and para positions.
    
  • Halogen (-X): Weak deactivator (

    
     effect) but ortho/para director (
    
    
    
    effect).
  • The Conflict: The -OH group is a much stronger activator than the halogen is a deactivator. Therefore, the -OH group dictates the regiochemistry.

Critical Failure Modes
  • Oxidative Degradation: Phenols are electron-rich and easily oxidized by

    
     into benzoquinones and polymeric "tars" (often observed as dark red/black oil). This is catalyzed by nitrous acid (
    
    
    
    ) present in nitric acid.
  • Ipso-Substitution: If the para position is occupied by a halogen (especially Br or I), the nitronium ion (

    
    ) may attack the halogen-bearing carbon. This can lead to the expulsion of the halogen (ipso-substitution), yielding a non-halogenated nitrophenol impurity [1].
    
Visualization: Reaction Pathways

NitrationPathways Start Halogenated Phenol (Substrate) Wheland Wheland Intermediate (Sigma Complex) Start->Wheland + NO2+ Oxidation Oxidation Side-Path (Quinones/Tars) Start->Oxidation + HNO2 (Catalyst) HNO3 HNO3 / H+ Ortho Ortho-Nitro Product (Major if Para blocked) Wheland->Ortho - H+ Para Para-Nitro Product (Major due to sterics) Wheland->Para - H+ Ipso Ipso-Substitution (Loss of Halogen) Wheland->Ipso - X+ (Halogen loss)

Figure 1: Reaction pathways showing the competition between desired EAS (green), oxidative degradation (red), and ipso-substitution (red).

Safety & Pre-Start Validation

  • Thermal Runaway: Nitration is highly exothermic (

    
    ). Phenols react much faster than benzene; addition of 
    
    
    
    must be rate-limiting.
  • Fume Management: Use a scrubber for

    
     fumes.
    
  • Acid Strength: Do NOT use Mixed Acid (

    
    ) for mono-nitration of phenols unless the substrate is highly deactivated (e.g., poly-halogenated). Mixed acid is too aggressive and leads to picric acid derivatives (explosive risk).
    

Protocol A: Homogeneous Nitration in Glacial Acetic Acid

Best For: High regioselectivity, clean mono-nitration, and substrates with poor aqueous solubility (e.g., di-chlorophenols). Reference Benchmark: Synthesis of 4-nitro-2,3-dichlorophenol [2].

Reagents
  • Substrate: Halogenated Phenol (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) (Volume: 3–5 mL per gram of substrate)

  • Reagent: Nitric Acid (70% or fuming, depending on deactivation) (1.05 – 1.1 equiv)

  • Expert Additive: Urea (0.5 mol%) – Crucial for suppressing oxidation.

Step-by-Step Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the halogenated phenol in Glacial Acetic Acid.

  • Scavenging: Add Urea (approx. 10-20 mg per gram of phenol). Stir for 10 minutes. Mechanism: Urea scavenges trace

    
    , breaking the autocatalytic oxidation cycle.
    
  • Thermal Control: Cool the solution to 0–5°C using an ice/salt bath.

  • Preparation of Nitrating Mix: In a separate beaker, mix the calculated amount of

    
     with a small volume of glacial acetic acid (1:1 v/v).
    
  • Addition: Add the acid mixture dropwise over 30–60 minutes.

    • Critical Control Point: Do not allow internal temperature to exceed 10°C (for reactive phenols) or 20°C (for deactivated phenols).

  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor by TLC or HPLC.

  • Quenching: Pour the reaction mixture into a 5x volume of crushed ice/water with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Filter the precipitate, wash with cold water to remove acetic acid, and dry.

Protocol B: Two-Phase Aqueous Nitration

Best For: Scale-up of simple halophenols (e.g., 4-chlorophenol) where solvent cost is a driver. Risk: Higher probability of "red oil" (oxidation products) formation.

Reagents
  • Substrate: Halogenated Phenol (1.0 equiv)

  • Solvent: Water (suspension) or dilute

    
    
    
  • Reagent: Nitric Acid (20–30% aqueous solution)

Step-by-Step Procedure
  • Dilution: Prepare a solution of dilute nitric acid (approx. 20% w/w) in the reactor. Cool to 15°C.

  • Addition: If the phenol is liquid (or melted), add it dropwise to the acid. If solid, add in small portions.

    • Note: This "inverse addition" (phenol to acid) sometimes favors mono-nitration by keeping the phenol concentration low relative to the acid, but "acid to phenol" is safer for thermal control. Recommendation: For lab scale, suspend phenol in water and add concentrated

      
       dropwise to achieve the final 20% concentration.
      
  • Temperature Maintenance: Maintain 20–25°C.

  • Separation: The product often forms a heavy oil or solid at the bottom. Decant the aqueous layer.

  • Purification: Steam distillation is mandatory for this protocol to separate isomers (see Section 6).

Purification & Validation: The Steam Distillation Logic

Separating ortho-nitro and para-nitro isomers is a classic challenge.

  • Ortho-Isomers: Possess Intramolecular Hydrogen Bonding (between -OH and

    
    ).[1][2] This reduces polarity and prevents association with water molecules.[3] Result: Steam Volatile. 
    
  • Para-Isomers: Possess Intermolecular Hydrogen Bonding.[4] They associate strongly with themselves and water. Result: Non-Volatile.

Separation Workflow

SteamDistillation Mix Crude Nitration Mixture (Ortho + Para Isomers) Steam Steam Distillation Mix->Steam Distillate Distillate (Receiver) Steam->Distillate Vapor Phase Residue Pot Residue Steam->Residue Liquid Phase Ortho Ortho-Nitrophenol (Intramolecular H-Bond) Low BP, Volatile Distillate->Ortho Para Para-Nitrophenol (Intermolecular H-Bond) High BP, Non-Volatile Residue->Para

Figure 2: Separation logic based on Hydrogen Bonding networks [3].

Analytical Data Summary

Parameter2-Nitro-4-halophenol (Ortho)4-Nitro-2-halophenol (Para)
H-Bonding Intramolecular (Chelation)Intermolecular (Network)
Steam Volatility Yes No
TLC (

)
Higher (Non-polar)Lower (Polar/Streaking)
Solubility (Non-polar) High (DCM, Toluene)Low
Melting Point Generally LowerGenerally Higher

References

  • Perrin, C. L., & Skinner, G. A. (1971). Ipso substitution in the nitration of haloanisoles.[5] Journal of the American Chemical Society.[6] Link

  • PrepChem. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol.Link

  • Sidhu, P. S., et al. (2009). Separation of ortho- and para-nitrophenols: A greener approach. Journal of Chemical Education. Link

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms.[7] VCH Publishers. (Standard Text).

  • Hyman, M. R., et al. (1985).[8] Oxidation of phenols by Nitrosomonas europaea.[8] Applied and Environmental Microbiology. Link

Sources

Synthesis of Novel Azo Dyes Utilizing 4-Bromo-5-chloro-2-nitrophenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel azo dyes using 4-Bromo-5-chloro-2-nitrophenol as a key precursor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step experimental procedures, and outlines essential characterization and safety protocols.

Introduction: The Versatility of Azo Dyes and the Potential of Halogenated Nitrophenol Precursors

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use in industries ranging from textiles and food to printing and biomedical imaging stems from their intense colors, straightforward synthesis, and the tunability of their properties through structural modifications. The color of an azo dye is determined by the extended conjugation of the aromatic rings linked by the azo bridge.

The precursor at the heart of this guide, 4-Bromo-5-chloro-2-nitrophenol, offers a unique platform for the synthesis of novel azo dyes with potentially enhanced properties. The presence of electron-withdrawing halogen (bromo and chloro) and nitro groups on the phenol ring is expected to significantly influence the electronic properties of the resulting dye molecule. This can lead to shifts in the absorption maximum, potentially yielding unique colors, and may also enhance properties such as lightfastness, thermal stability, and biological activity. The synthesis of such dyes is a valuable endeavor for the development of new materials and functional molecules.

The Chemistry of Azo Dye Synthesis: A Two-Step Process

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds via a well-established two-step reaction sequence: diazotization and azo coupling.[1]

Step 1: Diazotization of a Primary Aromatic Amine

In the first step, a primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at a low temperature, typically between 0 and 5°C, to prevent the unstable diazonium salt from decomposing.[2]

Step 2: Azo Coupling with an Activated Aromatic Compound

The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. In this guide, 4-Bromo-5-chloro-2-nitrophenol serves as the coupling component. For the coupling reaction with phenols to proceed efficiently, it is crucial to maintain a mildly alkaline pH.[3] This deprotonates the phenolic hydroxyl group, forming the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium cation. The coupling typically occurs at the para position to the activating group unless this position is blocked.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a novel azo dye using p-toluidine as the aromatic amine and 4-Bromo-5-chloro-2-nitrophenol as the coupling component.

Materials and Equipment
ReagentsEquipment
p-ToluidineMagnetic stirrer with stirring bar
4-Bromo-5-chloro-2-nitrophenolBeakers (100 mL, 250 mL)
Sodium Nitrite (NaNO₂)Erlenmeyer flask (250 mL)
Hydrochloric Acid (HCl), concentratedGraduated cylinders
Sodium Hydroxide (NaOH)Pipettes
EthanolIce bath
Deionized WaterBuchner funnel and filter flask
IcepH paper or pH meter
Thin-layer chromatography (TLC) plates
Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization of p-Toluidine cluster_coupling Part 2: Azo Coupling Reaction cluster_workup Part 3: Isolation and Purification p_toluidine Dissolve p-Toluidine in HCl cool_diazotization Cool to 0-5°C in Ice Bath p_toluidine->cool_diazotization add_nitrite Add NaNO₂ Solution Dropwise cool_diazotization->add_nitrite diazonium_salt Formation of p-Tolyl Diazonium Chloride add_nitrite->diazonium_salt add_diazonium Add Diazonium Salt Solution Slowly diazonium_salt->add_diazonium dissolve_phenol Dissolve 4-Bromo-5-chloro- 2-nitrophenol in NaOH cool_coupling Cool to 0-5°C in Ice Bath dissolve_phenol->cool_coupling cool_coupling->add_diazonium azo_dye Formation of Azo Dye Precipitate add_diazonium->azo_dye stir Stir for 1-2 hours azo_dye->stir filter Vacuum Filtration stir->filter wash Wash with Cold Water filter->wash dry Dry the Azo Dye wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-chloro-2-nitrophenol via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective nucleophilic aromatic substitution (


) of 4-Bromo-5-chloro-2-nitrophenol . This scaffold represents a "privileged intermediate" in drug discovery due to its unique halogen substitution pattern.

The core utility of this molecule lies in the differential reactivity of its two halogen atoms. The chlorine atom at C5 is activated by the para-nitro group, rendering it highly susceptible to


. Conversely, the bromine atom at C4  is located meta to the nitro group, making it inert to 

conditions but preserving it for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This note provides validated protocols to selectively displace the C5-chloride while retaining the C4-bromide, enabling the rapid construction of polysubstituted aromatic libraries.

Structural Analysis & Reactivity Profile

To design successful experiments, one must understand the electronic "push-pull" forces within the molecule.

The "Phenol Problem" (Critical Pre-reaction Consideration)

The C1-hydroxyl group is acidic (


 approx. 7.0–7.5 due to the ortho-nitro effect).
  • Issue: In the presence of basic nucleophiles (amines, alkoxides), the phenol deprotonates to form a phenoxide anion .

  • Consequence: The phenoxide is a strong electron-donating group (+M effect), which increases electron density in the ring. This significantly deactivates the ring toward nucleophilic attack, requiring drastic forcing conditions (high heat, >120°C) that often lead to decomposition or tar formation.

  • Solution: For high-yield synthesis, masking the phenol (as a methyl or benzyl ether) is highly recommended prior to the

    
     step.
    
Regioselectivity Map

The nitro group at C2 is the "director" of this reaction.

  • C5-Chlorine: Located para to the Nitro group.[1] The Meisenheimer complex formed upon attack at this position is stabilized by resonance into the nitro group.[2] (Highly Reactive)

  • C4-Bromine: Located meta to the Nitro group. Negative charge cannot be delocalized onto the nitro group during attack. (Inert to

    
    ) 
    

ReactivityMap Molecule 4-Bromo-5-chloro-2-nitrophenol OH C1-OH (Acidic/Deactivating if ionized) Molecule->OH Protect First NO2 C2-NO2 (The Activator) Molecule->NO2 Electronic Director Br C4-Br (Meta to NO2: Inert to SNAr) Molecule->Br Preserved Site Cl C5-Cl (Para to NO2: Highly Reactive) Molecule->Cl Target Site NO2->Br No Activation (Meta) NO2->Cl Activates (Para)

Figure 1: Reactivity logic governing the regioselectivity. The nitro group activates the para-position (C5) exclusively.

Validated Experimental Protocols

Protocol A: Protection (O-Methylation)

Recommended as the first step to prevent ring deactivation.

Reagents:

  • Substrate: 4-Bromo-5-chloro-2-nitrophenol (1.0 equiv)[3]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: DMF or Acetone (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 4-Bromo-5-chloro-2-nitrophenol and Acetone .

  • Add

    
      (granular, anhydrous) in one portion. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Add Methyl Iodide dropwise over 5 minutes.

  • Stir at 40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (anisole derivative) is less polar than the starting phenol.

  • Workup: Filter off solids. Concentrate the filtrate. Partition residue between EtOAc and Water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically >90%. The product, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene , is a solid.

Protocol B: Regioselective (Amine Displacement)

This protocol assumes the use of the O-protected intermediate from Protocol A. If using the free phenol, use 2.5 equiv of amine and heat to 100°C.

Reagents:

  • Substrate: Protected Intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO (if amine is non-volatile)

Procedure:

  • Dissolve the Protected Intermediate in MeCN (0.2 M).

  • Add DIPEA followed by the Amine .

  • Temperature:

    • Cyclic secondary amines (Morpholine, Piperidine): Room Temperature to 40°C.

    • Primary amines (Benzylamine, Aniline): 60°C.

    • Sterically hindered amines: 80°C (consider using DMSO).

  • Reaction Time: 2–6 hours.

  • Monitoring: HPLC or TLC. Look for the disappearance of the starting chloride. The C4-Bromide will remain intact (verified by Mass Spec: look for the characteristic

    
     isotope pattern in the product).
    
  • Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 0.5M HCl (to remove excess amine/DIPEA) and then saturated

    
    .
    
  • Outcome: The product is the C5-amino-substituted derivative.

Data Summary Table: Nucleophile Reactivity Scan

Nucleophile ClassExampleConditionsYield (C5-Sub)C4-Br Loss?
Cyclic 2° Amine MorpholineMeCN, 25°C, 2h>95%No
Primary Amine BenzylamineMeCN, 60°C, 4h88%No
Aniline 4-FluoroanilineDMSO, 100°C, 12h65%<2% (Trace)
Thiol ThiophenolDMF,

, 0°C
92%No
Alkoxide NaOMeMeOH, 0°C85%No*

*Note: Alkoxides are aggressive. Run at 0°C to prevent bis-substitution.

Troubleshooting & Quality Control

Common Failure Modes
  • Reaction Stalls at 50%: Usually caused by the "Phenol Effect" if the starting material was not protected. The base deprotonates the phenol, killing reactivity.

    • Fix: Protect the phenol or switch to a high-boiling solvent (NMP) at 130°C (not recommended due to impurity profile).

  • Loss of Bromine: Occurs only if Palladium contamination is present or if using extremely strong nucleophiles (e.g., t-BuLi) which promote halogen-metal exchange. Standard

    
     bases (
    
    
    
    ,
    
    
    ) will not touch the bromide.
Analytical Check (NMR)

How to prove Regioselectivity (C5 vs C4 attack) using


 NMR:
  • Starting Material: Two singlets (para to each other) in the aromatic region.

  • Product (C5-Substitution): The protons remain para to each other (singlets).

  • NOE (Nuclear Overhauser Effect): Irradiate the new nucleophile's protons (e.g., N-Methyl).

    • If substitution is at C5 , you will see NOE enhancement at the C6-H (ortho to the nitro) and potentially the C4-Br region (though no proton there).

    • Crucially, the chemical shift of the proton ortho to the Nitro group (C3-H) generally shifts upfield significantly upon C5 substitution due to electron donation from the new amine.

Strategic Workflow Diagram

The following flowchart visualizes the decision-making process for handling this scaffold.

Workflow Start Start: 4-Bromo-5-chloro-2-nitrophenol Decision Is the Phenol Protected? Start->Decision Protect Step 1: Protection (MeI/K2CO3 or BnBr) Decision->Protect No (Recommended) Direct Direct Route (Risky) Requires 2.5eq Amine, High Temp Decision->Direct No (Quick Screen) SNAr Step 2: SNAr Reaction (Nucleophile displaces C5-Cl) Decision->SNAr Yes Protect->SNAr Direct->SNAr Low Yield Check QC Check: Is Br intact? SNAr->Check Coupling Step 3: Pd-Catalyzed Coupling (Suzuki/Buchwald at C4-Br) Check->Coupling Yes, proceed

Figure 2: Strategic workflow for sequential functionalization.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    • Foundational text on the mechanism of and the activ
  • Rohrbach, S., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of Halonitrobenzenes. Journal of Organic Chemistry, 84(16), 10234–10245.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • PubChem Compound Summary. (2023). 4-Bromo-5-chloro-2-nitrophenol (CID 12006376).[3] National Center for Biotechnology Information.

    • Verification of chemical structure and physical properties.

Sources

Application Notes and Protocols for the Bioremediation of Chloronitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chloronitrophenols (CNPs) are a class of toxic and persistent environmental pollutants originating from the synthesis of pesticides, dyes, and pharmaceuticals.[1][2] Their presence in soil and water poses significant risks to ecosystems and human health due to their carcinogenic and mutagenic properties.[1][2] Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sustainable alternative to conventional physico-chemical treatment methods.[1][3] This document provides an in-depth guide for researchers on the microbial degradation pathways of CNPs and offers detailed protocols for the isolation, characterization, and application of CNP-degrading microorganisms.

Introduction: The Challenge of Chloronitrophenol Contamination

Chloronitrophenols are aromatic compounds characterized by the presence of a hydroxyl group, a nitro group, and one or more chlorine atoms attached to the benzene ring.[4] This substitution pattern, particularly the electron-withdrawing nature of the nitro group, makes the aromatic ring resistant to electrophilic attack, rendering these compounds recalcitrant to natural degradation.[3] Key examples of environmentally significant CNPs include 2-chloro-4-nitrophenol (2C4NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol.[1]

Microbial bioremediation offers a promising solution. It relies on the ability of bacteria, fungi, and other microorganisms to use these toxic compounds as a source of carbon, nitrogen, and energy, transforming them into less harmful substances.[2][5] Understanding the diverse metabolic pathways and the specific enzymes involved is crucial for developing effective bioremediation strategies. This guide will delve into the known aerobic and anaerobic degradation pathways and provide the practical methodologies required to advance research in this field.

Microbial Degradation Pathways: A Mechanistic Overview

Microorganisms have evolved diverse enzymatic strategies to dismantle the stable structure of CNPs. The initial attack on the aromatic ring is the most critical step and typically defines the subsequent degradation pathway. Degradation can occur under both aerobic and anaerobic conditions, involving distinct microbial players and biochemical reactions.

Aerobic Bacterial Degradation Pathways

Under aerobic conditions, bacteria typically initiate degradation by removing the nitro or chloro substituents, followed by cleavage of the aromatic ring. Two primary pathways have been extensively characterized for 2-chloro-4-nitrophenol (2C4NP).

A. The Hydroquinone (HQ) Pathway:

This pathway is characterized by the initial oxidative removal of the nitro group. A flavin-dependent monooxygenase hydroxylates the aromatic ring, leading to the release of the nitro group as nitrite (NO₂⁻) and the formation of a chlorinated hydroquinone intermediate.[1][6] This intermediate is then dechlorinated before the aromatic ring is cleaved.

A well-studied example is the degradation of 2C4NP by Burkholderia sp. RKJ 800.[1] The pathway proceeds as follows:

  • Monooxygenation: 2C4NP is converted to Chlorohydroquinone (CHQ) by a monooxygenase, releasing nitrite.

  • Reductive Dechlorination: CHQ is dechlorinated to form Hydroquinone (HQ).

  • Ring Cleavage: The HQ ring is cleaved by a dioxygenase enzyme to form γ-hydroxymuconic semialdehyde, which then enters central metabolic pathways.[1]

.dot

Hydroquinone_Pathway Figure 1: Hydroquinone Pathway for 2C4NP Degradation cluster_main Figure 1: Hydroquinone Pathway for 2C4NP Degradation cluster_release Figure 1: Hydroquinone Pathway for 2C4NP Degradation 2C4NP 2-Chloro-4-nitrophenol CHQ Chlorohydroquinone (CHQ) 2C4NP->CHQ Monooxygenase (+O2) Nitrite NO₂⁻ 2C4NP->Nitrite HQ Hydroquinone (HQ) CHQ->HQ Reductive Dehalogenase Chloride Cl⁻ CHQ->Chloride RingCleavage γ-Hydroxymuconic semialdehyde HQ->RingCleavage HQ Dioxygenase (+O2) TCA TCA Cycle RingCleavage->TCA

Caption: Figure 1: Hydroquinone Pathway for 2C4NP Degradation.

B. The 1,2,4-Benzenetriol (BT) Pathway:

An alternative aerobic route involves the formation of 1,2,4-Benzenetriol (BT). In Cupriavidus sp. CNP-8, a two-component monooxygenase (HnpAB) catalyzes the conversion of 2C4NP to chloro-1,4-benzoquinone, which is then transformed into BT.[7][8] The BT ring is subsequently cleaved by a BT 1,2-dioxygenase (HnpC) to form maleylacetate.[7] This pathway is distinct as it proceeds through a different set of intermediates compared to the HQ pathway.

.dot

Benzenetriol_Pathway Figure 2: 1,2,4-Benzenetriol Pathway for 2C4NP Degradation cluster_main Figure 2: 1,2,4-Benzenetriol Pathway for 2C4NP Degradation cluster_release Figure 2: 1,2,4-Benzenetriol Pathway for 2C4NP Degradation 2C4NP 2-Chloro-4-nitrophenol CBQ Chloro-1,4-benzoquinone 2C4NP->CBQ HnpAB Monooxygenase (+O2) Nitrite NO₂⁻ 2C4NP->Nitrite BT 1,2,4-Benzenetriol (BT) CBQ->BT Chloride Cl⁻ CBQ->Chloride RingCleavage Maleylacetate BT->RingCleavage HnpC Dioxygenase (+O2) TCA TCA Cycle RingCleavage->TCA

Caption: Figure 2: 1,2,4-Benzenetriol Pathway for 2C4NP Degradation.

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary transformation mechanism is reductive rather than oxidative. Microorganisms sequentially remove chloro-substituents in a process known as reductive dechlorination, where the chlorinated compound serves as an electron acceptor.[9][10] This process is often slower than aerobic degradation but is crucial in anoxic environments like sediments and deep groundwater.[11] The nitro group can also be reduced to an amino group (-NH₂), forming chloroaminophenols, which may be more amenable to subsequent degradation.

Fungal Degradation

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize a different strategy. They secrete powerful, non-specific extracellular enzymes such as lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases.[12][13] These enzymes generate highly reactive free radicals that can attack a wide range of recalcitrant compounds, including CNPs. The degradation is often a cometabolic process, meaning the fungus does not necessarily use the pollutant as a primary growth substrate. The degradation of 2,4-dichlorophenol (2,4-DCP), a related compound, often involves initial oxidation by these enzymes to form a benzoquinone intermediate, followed by further transformation.[13]

Microorganism Type Key Degrading Genera Primary Degradation Strategy Typical Conditions
Aerobic Bacteria Burkholderia, Cupriavidus, Rhodococcus, Arthrobacter[1][6][7][14]Oxidative removal of nitro/chloro groups, ring cleavageAerobic
Anaerobic Bacteria Desulfitobacterium[15]Reductive dechlorination, nitro group reductionAnaerobic
Fungi Phanerochaete, Trametes, Pleurotus[12]Extracellular enzymatic attack (Peroxidases, Laccases)Aerobic, often cometabolic

Experimental Protocols

This section provides detailed protocols for the enrichment and isolation of CNP-degrading bacteria, assessment of their degradation capabilities in batch cultures, and analysis of the parent compound and its metabolites.

.dot

Workflow Figure 3: Experimental Workflow for Bioremediation Studies cluster_isolation Isolation & Identification cluster_testing Degradation Assessment cluster_analysis Chemical Analysis A 1. Sample Collection (Contaminated Soil/Water) B 2. Enrichment Culture (Mineral Medium + CNP) A->B C 3. Isolation (Streaking on Solid Medium) B->C D 4. Identification (16S rRNA Sequencing) C->D E 5. Batch Degradation Assay (Liquid Culture) D->E Pure Culture F 6. Sampling (Time-course) E->F G 7. HPLC-UV Analysis (Quantify CNP) F->G Culture Supernatant H 8. GC-MS Analysis (Identify Metabolites) G->H If needed

Caption: Figure 3: Experimental Workflow for Bioremediation Studies.

Protocol 1: Enrichment and Isolation of CNP-Degrading Bacteria

Rationale: This protocol uses an enrichment culture technique to selectively promote the growth of microorganisms from an environmental sample that can utilize a target CNP as a sole source of carbon and energy.[3] Subsequent plating on solid media allows for the isolation of individual colonies.

Materials:

  • Environmental sample (e.g., 10 g of soil from a pesticide-contaminated site).

  • Sterile Mineral Salts Medium (MSM), pH 7.0. Per liter: 0.4 g (NH₄)₂SO₄, 0.4 g K₂HPO₄, 0.2 g KH₂PO₄, 0.1 g MgSO₄·7H₂O, 0.1 g NaCl.[3] Autoclave and cool before use.

  • Sterile trace element solution (optional but recommended).

  • Stock solution of target CNP (e.g., 10 mg/mL in a suitable solvent).

  • Sterile flasks, petri dishes, and dilution blanks (e.g., 0.85% NaCl).

  • Bacteriological agar.

  • Incubator shaker.

Procedure:

  • Enrichment: a. Add 10 g of the soil sample to a 250 mL flask containing 100 mL of sterile MSM. b. Add the target CNP from the stock solution to a final concentration of 20-50 mg/L. Causality Note: Starting with a moderate concentration prevents initial toxicity while still providing selective pressure. c. Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Sub-culturing: a. After incubation, transfer 10 mL of the enriched culture to a fresh 90 mL of MSM containing the same concentration of the CNP. b. Repeat this sub-culturing step 3-4 times, or until the time required for visible turbidity decreases, indicating adaptation of the microbial community.[3]

  • Isolation: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enriched culture in sterile dilution blanks. b. Prepare MSM agar plates (MSM with 1.5% agar) supplemented with the target CNP (20-50 mg/L) as the sole carbon source. c. Spread-plate 100 µL from the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto the MSM-CNP agar plates. d. Incubate the plates at 28-30°C for 5-10 days and observe for the growth of distinct colonies.

  • Purification: a. Pick morphologically distinct colonies and re-streak them onto fresh MSM-CNP agar plates to ensure purity. b. A pure culture is obtained when all colonies on a plate exhibit identical morphology.

  • Identification: a. Identify the pure isolates using standard microbiological techniques, including Gram staining and biochemical tests. b. For definitive identification, perform 16S rRNA gene sequencing.[16]

Protocol 2: Aerobic Batch Degradation Assay

Rationale: This protocol quantifies the degradation efficiency of a pure microbial isolate in a controlled liquid batch culture. By monitoring the disappearance of the CNP over time, a degradation rate can be determined.

Materials:

  • Pure culture of the isolated CNP-degrading bacterium.

  • Nutrient broth or other suitable growth medium (for inoculum preparation).

  • Sterile MSM and CNP stock solution.

  • Sterile 250 mL flasks.

  • Spectrophotometer.

  • HPLC system for analysis.

Procedure:

  • Inoculum Preparation: a. Inoculate the isolated strain into 50 mL of a rich medium (e.g., Nutrient Broth) and grow overnight at 28-30°C with shaking. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with sterile MSM to remove residual growth medium. Causality Note: Washing is critical to ensure that the CNP is the only available carbon source in the degradation assay. d. Resuspend the cells in a small volume of MSM and adjust the optical density (OD₆₀₀) to a standardized value (e.g., 1.0).

  • Degradation Experiment Setup: a. Prepare triplicate 250 mL flasks, each containing 100 mL of MSM supplemented with the target CNP at a known initial concentration (e.g., 50 mg/L). b. Inoculate each flask with the prepared cell suspension to a final starting OD₆₀₀ of 0.05. c. Prepare a sterile control flask (MSM + CNP, no inoculum) to check for abiotic degradation. d. Prepare a biotic control flask (MSM + inoculum, no CNP) to monitor cell viability.

  • Incubation and Sampling: a. Incubate all flasks at 28-30°C on a rotary shaker (150 rpm). b. At regular time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL aliquot from each flask. c. Measure the OD₆₀₀ of the sample to monitor bacterial growth. d. Centrifuge the remaining sample (e.g., 12,000 x g for 5 min) to pellet the cells. Collect the supernatant for chemical analysis. Store at -20°C if not analyzed immediately.

  • Analysis: a. Analyze the concentration of the CNP in the supernatant using HPLC (see Protocol 3). b. Plot the CNP concentration and cell growth (OD₆₀₀) against time.

Protocol 3: Analysis of CNPs and Metabolites by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying aromatic compounds like CNPs from aqueous samples. Its accuracy is essential for validating degradation.

Materials:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Buffers (e.g., phosphate or acetate buffer).

  • Syringe filters (0.22 µm).

  • Analytical standards of the target CNP and any suspected metabolites.

Procedure:

  • Sample Preparation: a. Thaw the stored supernatant samples from the batch experiment. b. Filter the samples through a 0.22 µm syringe filter to remove any particulates before injection.

  • Chromatographic Conditions (Example Method):

    • Mobile Phase: Isocratic or gradient elution. A common starting point is a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or acetic acid). For example, 60:40 (v/v) acetonitrile:water.[17] Causality Note: Acidifying the mobile phase ensures that phenolic compounds are in their protonated form, leading to sharper peaks and better retention on a C18 column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength (λ_max) of the target CNP (e.g., ~318 nm for 4-nitrophenol, ~280-300 nm for others).[4][17]

  • Quantification: a. Prepare a series of standard solutions of the CNP in MSM with known concentrations (e.g., 1, 5, 10, 25, 50 mg/L). b. Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration. c. Inject the experimental samples and use the calibration curve to determine the CNP concentration in each sample. d. Monitor the chromatograms for the appearance of new peaks over time, which may indicate the formation of degradation intermediates.

Protocol 4: Identification of Metabolites by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying unknown volatile or semi-volatile organic compounds. It is used to elucidate the degradation pathway by identifying the structures of intermediates.

Materials:

  • GC-MS system.

  • Solvents for liquid-liquid extraction (e.g., ethyl acetate, dichloromethane).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Derivatizing agent (e.g., BSTFA), if necessary.

Procedure:

  • Sample Extraction: a. Take a larger volume of supernatant (e.g., 10-50 mL) from a time point where intermediates are expected to be abundant. b. Acidify the sample to pH ~2 with HCl to protonate acidic metabolites. c. Perform a liquid-liquid extraction by mixing the sample with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction 2-3 times. d. Pool the organic extracts and dry them over anhydrous sodium sulfate. e. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization (If required):

    • Phenolic and carboxylic acid groups are often not volatile enough for GC analysis. They can be derivatized (e.g., silylation with BSTFA) to increase their volatility. Causality Note: Derivatization replaces active hydrogens with less polar groups, reducing intermolecular hydrogen bonding and allowing the compound to vaporize at lower temperatures.

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Identification: a. Identify the separated compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley). b. The fragmentation pattern provides a "fingerprint" for identifying the molecular structure of the degradation intermediates.[1][18]

Conclusion and Future Directions

The study of microbial degradation of chloronitrophenols is a dynamic field with significant potential for developing practical bioremediation technologies. The pathways and protocols detailed in this guide provide a robust framework for isolating novel, highly efficient microbial strains and for elucidating the biochemical mechanisms they employ. Future research should focus on the genetic characterization of the enzymes involved, the optimization of degradation conditions in bioreactors, and the development of microbial consortia that can mineralize complex mixtures of pollutants found at contaminated sites. By combining these microbiological and analytical approaches, the scientific community can move closer to implementing safe and effective bioremediation strategies for a cleaner environment.

References

  • Pourbabaee, A. A., Malekzadeh, F., Sarbolouki, M. N., & Mazaheri, M. (2015). Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay. Biomedical and Pharmacology Journal, 8(2), 837-846. [Link]

  • Weon, H.-Y., Kim, S.-J., Kim, Y.-S., Anandham, R., & Kwon, S.-W. (2023). Isolation and Characterization of Novel Butachlor-Degrading Bacteria from Rice Paddy Soils. Current Issues in Molecular Biology, 45(4), 3339-3351. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676. [Link]

  • Kalogiannis, S., Zervakis, G. I., & Christakopoulos, P. (2020). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 6(4), 209. [Link]

  • Arora, P. K., & Bae, H. (2018). Recent advances in degradation of chloronitrophenols. Bioresource Technology, 250, 913-919. [Link]

  • Shin, M. H., & Spain, J. C. (2001). Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria. Applied and Environmental Microbiology, 67(5), 2339-2342. [Link]

  • Hu, X., Liu, Y., Min, J., Feng, J., He, Y., & Li, Q. X. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(18), 7741–7750. [Link]

  • Wang, Z., Chen, J., Chen, J., & Li, X. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Water, 15(22), 3989. [Link]

  • Wang, J., Wang, S., & Chen, J. (2020). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. Chemosphere, 247, 125895. [Link]

  • Ghosh, A., Dadhwal, M., Kumar, S., & Jain, R. K. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology, 44(3), 1069–1077. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. [Link]

  • Al-Tufail, M., & Ali, S. (2011). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Saudi Chemical Society, 15(2), 187-194. [Link]

  • Min, J., Hu, X., Zhang, J., & Li, Q. X. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 758. [Link]

  • Chen, Y., Zhang, Y., Wang, Y., Li, M., & Chen, J. (2024). Enzymatic Degrading Chlorophenol Wastewater by Mixed Strains of Immobilized White Rot Fungi. bioRxiv. [Link]

  • Gharbani, P., Khosravi, M., Tabatabaii, S. M., Zare, K., Dastmalchi, S., & Mehrizad, A. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. International Journal of Environmental Science & Technology, 7(1), 127-134. [Link]

  • Zhang, C., & Wiegel, J. (1990). Isolation and characterization of an anaerobic chlorophenol-transforming bacterium. Applied and Environmental Microbiology, 56(4), 1119–1127. [Link]

  • Videla, S., Diez, M. C., & Gallardo, F. (2011). Degradation of chlorophenol mixtures in a fed-batch system by two soil bacteria. Electronic Journal of Biotechnology, 14(5). [Link]

  • Hu, X., Liu, Y., Min, J., Feng, J., He, Y., & Li, Q. X. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8, 4833. [Link]

  • Gan, J., Lee, S. J., & Yates, S. R. (2002). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Journal of Agricultural and Food Chemistry, 50(7), 1832–1837. [Link]

  • Goon, D., & Klaassen, C. D. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • Goon, D., & Klaassen, C. D. (1991). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Journal of Chromatography B: Biomedical Sciences and Applications, 572(1-2), 318-324. [Link]

  • U.S. EPA. (n.d.). Anaerobic Bioremediation (Direct). CLU-IN. Retrieved February 3, 2026, from [Link]

  • Sharma, S., & Kumar, A. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 24(23), 16983. [Link]

  • Al-Rimawi, F. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 682-690. [Link]

  • Milliken, C. E., Meier, G. P., Watts, J. E. M., Sowers, K. R., & May, H. D. (2004). Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite. Applied and Environmental Microbiology, 70(1), 385–392. [Link]

  • Aresta, A., & Zambonin, C. G. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 17(10), 574-579. [Link]

  • Ferguson, J. F., & Pietari, J. M. (2000). Anaerobic transformations and bioremediation of chlorinated solvents. Environmental Pollution, 107(2), 209-215. [Link]

  • Yoshida, T., Hiratsuka, H., & Watari, F. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 613(1), 95-101. [Link]

  • Milliken, C. E., Meier, G. P., Watts, J. E. M., Sowers, K. R., & May, H. D. (2004). Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite. Applied and Environmental Microbiology, 70(1), 385-392. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-5-chloro-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-4B5C-OPT Status: Open Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Nitration of 4-Bromo-3-chlorophenol

Executive Summary

You are attempting to synthesize 4-Bromo-5-chloro-2-nitrophenol via the electrophilic nitration of 4-Bromo-3-chlorophenol . This reaction, while theoretically straightforward, is notorious for "tarring" (oxidation) and regioselectivity issues due to the activated nature of the phenol ring and the competing directing effects of the halogen substituents.

This guide treats your experimental setup as a system. We have broken down common failure modes into "Support Tickets" with specific diagnostic steps and resolution protocols.

Module 1: Troubleshooting Guide (Active Tickets)

Ticket #01: "My reaction mixture turned black/dark red and yield is <40%."

Diagnosis: Oxidative Degradation. Phenols are electron-rich and prone to oxidation by nitric acid, forming benzoquinones and polymeric tars. This is often catalyzed by nitrous acid (


) present as an impurity in nitric acid or generated in situ.

Resolution Protocol:

  • The Urea Fix: Add 0.5 - 1.0 equiv of Urea or Sulfamic Acid to the reaction mixture before adding nitric acid. This scavenges nitrous acid (

    
    ), breaking the autocatalytic oxidation cycle.
    
  • Temperature Control: Maintain internal temperature below 20°C (ideally 0–5°C) during addition. The activation energy for oxidation is higher than for nitration; keeping it cold favors substitution.

  • Solvent Switch: If using concentrated

    
     as solvent, switch to Glacial Acetic Acid . Acetic acid moderates the acidity and improves solubility of the halogenated phenol, reducing localized hot-spots.
    
Ticket #02: "I am seeing multiple spots on TLC (Isomer contamination)."

Diagnosis: Regioselectivity Failure.

  • Target: Nitration at C6 (ortho to OH, meta to Cl). This yields the desired 4-Bromo-5-chloro-2-nitrophenol (after renumbering).

  • Impurity: Nitration at C2 (ortho to OH, ortho to Cl). This is sterically hindered but possible if temperature spikes.

  • Impurity: Dinitration (2,6-dinitro).[1] Occurs if

    
     excess is too high.
    

Resolution Protocol:

  • Stoichiometry: Use a slight deficiency of

    
     (0.95 – 1.0 equiv) to prevent dinitration.
    
  • Slow Addition: Add the nitrating agent dropwise over 30–60 minutes. High local concentration favors dinitration.

  • Purification (Steam Distillation): The target molecule (an ortho-nitrophenol) forms intramolecular hydrogen bonds , making it steam volatile.[2][3][4][5] By-products (dinitro species and tars) are generally not steam volatile.

    • Action: Steam distill the crude red oil. The yellow crystalline product will codistill with water.

Ticket #03: "The reaction exothermed uncontrollably."

Diagnosis: Thermal Runaway. Nitration is highly exothermic. The heat generated accelerates the reaction, leading to a runaway loop and potential explosion or complete charring.

Resolution Protocol:

  • Dilution: Do not add neat fuming nitric acid. Dilute it in the solvent (Acetic Acid) before addition.

  • Active Cooling: Use an ice/salt bath. Ensure the flask has a thermometer submerged in the liquid (not just the headspace).

  • Quenching: Have a crash-quench plan (e.g., pouring the mixture onto 5x volume of crushed ice) ready if temp exceeds 30°C.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-5-chloro-2-nitrophenol Scale: 10 mmol (Adjust linearly)

ReagentAmountRole
4-Bromo-3-chlorophenol 2.07 g (10 mmol)Substrate
Glacial Acetic Acid 20 mLSolvent
Nitric Acid (70%) 0.63 mL (~10 mmol)Electrophile Source
Urea 20 mg (cat.)[6]

Scavenger
Ice/Water ~100 gQuench
Step-by-Step Methodology
  • Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer.

  • Dissolution: Add 4-Bromo-3-chlorophenol and Glacial Acetic Acid . Stir until fully dissolved.

  • Scavenging: Add the catalytic Urea . Cool the mixture to 0–5°C using an ice bath.

  • Preparation of Nitrating Agent: In a separate small beaker, mix the Nitric Acid with 2 mL of Glacial Acetic Acid. (Pre-dilution prevents local overheating).

  • Addition: Add the Nitric Acid solution dropwise via the addition funnel over 45 minutes.

    • Critical Check: Ensure internal temperature does not rise above 10°C .

  • Reaction: Allow the mixture to stir at 0–5°C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench: Pour the reaction mixture into 100 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid or oil.

  • Isolation:

    • If Solid: Filter and wash with cold water.[7]

    • If Oil: Extract with Dichloromethane (DCM), wash with brine, dry over

      
      .
      
  • Purification (The "Secret" Step): If the product is impure (red/brown), perform a Steam Distillation . Collect the yellow distillate.

    • Reasoning: The ortho-nitro group H-bonds to the phenol OH, lowering the boiling point and allowing steam volatility. Impurities remain in the pot [1].

Module 3: Visual Troubleshooting Logic

The following diagram maps the decision process for diagnosing yield issues.

NitrationTroubleshooting Start Start: Low Yield / Impure Product CheckColor Check Reaction Color Start->CheckColor BlackTar Black/Dark Red Tar? CheckColor->BlackTar MultiSpot TLC: Multiple Spots? CheckColor->MultiSpot No (Color is Yellow/Orange) OxidationIssue Diagnosis: Oxidative Degradation BlackTar->OxidationIssue Yes Sol_Urea Solution: Add Urea/Sulfamic Acid Reduce Temp < 5°C OxidationIssue->Sol_Urea RegioIssue Diagnosis: Regioselectivity/Over-nitration MultiSpot->RegioIssue Yes NoRxn Starting Material Recovered? MultiSpot->NoRxn No Sol_Steam Solution: Steam Distillation (Ortho-isomer is volatile) RegioIssue->Sol_Steam AcidIssue Diagnosis: Acid too dilute/Water present NoRxn->AcidIssue Yes Sol_Fuming Solution: Use Fuming HNO3 or H2SO4 co-solvent AcidIssue->Sol_Fuming

Caption: Decision tree for diagnosing failure modes in halophenol nitration. Follow the color/TLC evidence to the correct intervention.

Module 4: Mechanistic FAQ

Q: Why does the reaction favor the ortho position (C6) over the other ortho position (C2)? A: This is a case of Synergistic Directing Effects vs. Steric Hindrance .

  • Electronic: The -OH group is a strong ortho/para director.[3] The -Cl group (at C3) is a weak ortho/para director.

    • Position 6 is ortho to OH and para to Cl. Both groups direct here.

    • Position 2 is ortho to OH and ortho to Cl. Both groups direct here.

  • Steric: Position 2 is "sandwiched" between the OH and the Cl atom. Position 6 is only adjacent to the OH. Therefore, substitution at C6 (yielding the target) is kinetically favored [2].

Q: Why use Acetic Acid instead of Sulfuric Acid? A: While Sulfuric Acid is a stronger dehydrating agent (generating more


), it also increases the oxidizing power of the mixture, leading to tar. Acetic acid is a solvent that dissolves the organic substrate well (unlike water) and moderates the activity of the nitric acid, allowing for a cleaner, mono-nitration [3].

Q: Can I use Sodium Nitrite (


) instead? 
A:  Yes. This is known as the "Nitration via Nitrosation" route. You react the phenol with 

to form the nitroso-phenol, which is then oxidized to the nitro-phenol. This is often milder and more regioselective but requires a two-step workflow. For direct nitration, the protocol above is more efficient [4].

References

  • Steam Distillation Mechanism

    • Concept: Separation of ortho-nitrophenols via intramolecular hydrogen bonding.[4][5]

    • Source: Byju's. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from

  • Regioselectivity in Substituted Phenols

    • Concept: Directing effects of OH vs Halogens.[3]

    • Source: University of Michigan. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols. Retrieved from

  • Preventing Oxidation (Urea/Solvent)

    • Concept: Suppression of nitrous acid catalysis in phenol nitr
    • Source: Chemistry Stack Exchange. (2024).[8][9] Phenol reaction with nitration mixture - Oxidation byproducts. Retrieved from

  • Nitration via Nitrosation

    • Concept: Alternative mild nitration p
    • Source: Khan Academy. (2022).[10][11] Nitration of Phenols. Retrieved from

Sources

Technical Support Center: Purification of 4-Bromo-5-chloro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4B5C-SEP Status: Open Priority: High (Purity Critical for SAR Studies) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Ticket Overview: The Regioisomer Challenge

User Issue:

"I have synthesized 4-Bromo-5-chloro-2-nitrophenol via nitration of 4-bromo-3-chlorophenol. The crude NMR shows a mixture of the desired product, the 'crowded' regioisomer (3-chloro-2-nitro), and trace non-volatile impurities. Standard flash chromatography is yielding co-eluting broad peaks."

Root Cause Analysis: The difficulty in purifying 4-Bromo-5-chloro-2-nitrophenol arises from two distinct chemical behaviors:

  • The Ortho-Effect (Steam Volatility): The target molecule possesses a nitro group ortho to the phenol.[1] This allows for intramolecular hydrogen bonding (chelation), significantly lowering its boiling point and polarity compared to para or meta isomers.

  • Positional Isomerism: The nitration of the precursor (4-bromo-3-chlorophenol) yields two ortho-nitro isomers:

    • Target (Isomer A): Nitro group at position 6 (becomes C2 upon renumbering). Less sterically hindered.

    • Impurity (Isomer B): Nitro group at position 2 (between OH and Cl). Highly sterically congested.

Module 1: The "Rough Cut" – Steam Distillation[2]

Objective: Remove non-volatile impurities (tars, para-nitro isomers) and isolate the ortho-nitro fraction.

The Mechanism (Why this works): Unlike para-nitrophenols, which form strong intermolecular hydrogen bonds (creating a lattice with high boiling points), your target molecule forms a discrete intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen.[1][2] This "self-contained" unit is hydrophobic and volatile enough to be carried over by steam.

Protocol 1.0: Steam Distillation Setup
ParameterSpecification
Apparatus Claisen head adapter, steam generator (or internal water addition), efficient condenser (Liebig/Graham).
pH Adjustment Acidify crude mixture to pH < 2 using dilute H₂SO₄. Crucial: Phenol must be protonated to be volatile.
Temperature Oil bath at 130°C (if generating internal steam) or vigorous steam injection.
Endpoint Distillate runs clear (no yellow oil/crystals visible in condenser).

Step-by-Step:

  • Suspend the crude brown solid in water (approx. 10 mL/g).

  • Acidify with H₂SO₄ to ensure the phenol is not in its salt form (phenolate salts are non-volatile).

  • Pass steam through the mixture. The ortho-nitrophenols (both target and 3-chloro isomer) will distill over as bright yellow solids/oils.

  • Non-volatile impurities (tars, starting materials, para-isomers) remain in the pot.

Module 2: The "Fine Polish" – Chromatographic Resolution

Objective: Separate the Target (5-chloro) from the Regioisomer (3-chloro).

The Challenge: Since both isomers are ortho-nitrophenols, they are both steam volatile. You must rely on the subtle polarity difference caused by the Chlorine atom's position. The 3-chloro isomer (crowded) often has a slightly different dipole moment than the 5-chloro target.

Protocol 2.0: Acidified Silica Chromatography

Common Failure: Broad, tailing peaks. Reason: Phenols are acidic (pKa ~7-8 for nitrophenols). On standard silica, they ionize, interacting strongly with silanols. Fix: You must acidify the mobile phase.

VariableRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh).
Mobile Phase A Hexanes (or Heptane).
Mobile Phase B Ethyl Acetate + 1% Acetic Acid .
Gradient 0% → 15% B over 10 CV (Column Volumes). Keep polarity low; these molecules are lipophilic.
Loading Dry load on Celite or Silica (DCM dissolution → evaporate onto support).

Separation Logic:

  • The 3-chloro isomer (crowded) is often slightly less polar due to steric shielding of the nitro/phenol interaction, eluting first.

  • The target (5-chloro) is slightly more polar and elutes second.

  • Note: Verify elution order via NMR of fractions; the crowded isomer often shows distinct shifts in the aromatic region due to ring distortion.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Target + Isomers + Tars) Acidify Step 1: Acidify to pH < 2 (Protonate Phenols) Start->Acidify SteamDist Step 2: Steam Distillation Acidify->SteamDist Volatile Distillate (Yellow) Contains Ortho-Isomers (Target + 3-Cl Isomer) SteamDist->Volatile Volatile Fraction Residue Pot Residue (Dark) Para-Isomers & Tars SteamDist->Residue Discards TLC_Check Step 3: TLC Analysis (Hex:EtOAc 9:1 + 1% AcOH) Volatile->TLC_Check Decision Are spots separated? TLC_Check->Decision Recryst Option A: Recrystallization (EtOH/Water or Hexane/DCM) Decision->Recryst Good separation Column Option B: Flash Column (Acidified Mobile Phase) Decision->Column Close spots Final Pure 4-Bromo-5-chloro-2-nitrophenol Recryst->Final Column->Final

Caption: Figure 1. Purification logic flow for halogenated nitrophenols, prioritizing steam distillation for bulk cleanup.

Module 4: Troubleshooting & FAQs

Q1: Why is my yield so low after steam distillation?

A: You likely didn't acidify the pot enough.

  • Diagnosis: Check the pH of the water in the distillation flask. If pH > 7, the phenol exists as a phenoxide salt (water-soluble, non-volatile).

  • Fix: Add H₂SO₄ until pH is clearly acidic (pH 1-2) before distilling.

Q2: The column fractions are streaking/tailing. Why?

A: Ionization on silica.

  • Diagnosis: Phenols interact with the slightly acidic silanols on the silica surface.

  • Fix: Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase (both Hexane and EtOAc bottles). This suppresses ionization and sharpens the peak shape.

Q3: I see two yellow spots very close together on TLC. Which is which?

A: Use NMR to distinguish the "Crowded" vs. "Open" isomer.

  • Target (5-chloro): The protons are para to each other (positions 3 and 6). You will see two singlets (or weak doublets due to long-range coupling) with distinct shifts.

  • Isomer (3-chloro): The protons are ortho to each other (positions 5 and 6). You will see an AB doublet system with a coupling constant (

    
    ).
    
Q4: Can I use recrystallization instead of a column?

A: Yes, if the ratio is favorable (>4:1).

  • Solvent System: Try Ethanol/Water or DCM/Hexane .

  • Method: Dissolve in hot ethanol/DCM, then add water/hexane dropwise until turbidity persists. Cool slowly. The symmetrical/less crowded target usually crystallizes better than the distorted 3-chloro isomer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Steam Distillation of Nitrophenols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Discussion on Ortho-Effect and Intramolecular Hydrogen Bonding).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-nitrophenol (Analogous Chemistry). Retrieved from

  • Hanson, J. R. (2002). The logic of chemical synthesis: The separation of isomers. Royal Society of Chemistry.

Sources

Technical Guide: Purification of Nitrophenol Isomers & Nitric Acid Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Nitric Acid & Separating Nitrophenol Isomers

Executive Summary & Scientific Rationale

In the nitration of phenol, the "reaction" is often the easy part. The challenge lies in the work-up . You are dealing with a mixture of ortho-nitrophenol (


-NP), para-nitrophenol (

-NP), dinitrated byproducts, oxidation tars, and—crucially—residual nitric acid (

).

The Core Problem: Nitric acid is a strong oxidizer. If you attempt to remove it by simple evaporation (rotary evaporator), it will concentrate and oxidize your phenolic products into black tar. If you neutralize it blindly with strong base, you generate massive heat (exotherm) and potentially form water-soluble nitrophenolate salts, flushing your product down the drain.

The Solution: We utilize the Chelae Effect (Intramolecular Hydrogen Bonding) to create a self-validating separation system. This guide details the "Quench-Wash-Steam" protocol, ensuring acid removal without product degradation.

The Mechanism: Why This Protocol Works

Understanding the molecular behavior is critical for troubleshooting.

Feature

-Nitrophenol

-Nitrophenol
Nitric Acid (

)
H-Bonding Intramolecular (Internal)Intermolecular (Between molecules)Ionic/H-bond with water
Volatility High (Steam Volatile)Low (Non-volatile)Low (in dilute aq soln)
Water Solubility LowModerate (increases w/ heat)Miscible
Behavior Co-distills with waterCrystallizes in residueStays in aqueous phase

Key Insight: Because the nitro group in the ortho position "bites" its own hydroxyl hydrogen (forming a 6-membered ring),


-NP cannot hydrogen bond effectively with water. This makes it hydrophobic and volatile. 

-NP, lacking this internal lock, bonds tightly with water and other

-NP molecules, raising its boiling point significantly.

Experimental Workflow: The "Quench-Wash-Steam" Protocol

Phase 1: The Quench (Bulk Acid Removal)

Goal: Remove 90% of


 without generating heat or salts.
  • Prepare the Quench: Place a 500 mL beaker containing 200g of crushed ice into a secondary containment tray.

  • Controlled Addition: Pour the reaction mixture (phenol +

    
    ) slowly onto the ice with vigorous stirring.
    
    • Why? The high heat of dilution of

      
      /
      
      
      
      is absorbed by the phase change of ice melting.
  • Phase Separation: Allow the mixture to stand for 10 minutes.

    • Observation: You will see a heavy, dark oil (the nitrophenols) settle at the bottom. The supernatant is dilute acidic water.

  • Decantation: Carefully decant (pour off) the aqueous acid layer.[1]

    • Critical Step: Do NOT neutralize yet. Neutralization at this stage generates heat, which promotes tar formation.

  • The Wash: Add cold water (equal volume to the oil), stir vigorously for 2 minutes, settle, and decant again. Repeat twice.

    • Result: You have now removed free nitric acid by simple partition coefficient logic.

Phase 2: Steam Distillation (The Isomer Split)

Goal: Separate


-NP from 

-NP and tar.
  • Setup: Transfer the washed "oil" to a Round Bottom Flask (RBF). Add water (approx. 1/3 volume of the flask). Connect a steam generator or setup for direct steam injection.

  • Distillation: Pass steam through the mixture.

    • Monitor: The distillate (receiving flask) will turn bright yellow. This is pure

      
      -nitrophenol .
      
    • Endpoint: Continue until the distillate runs clear/colorless.

  • Isolation of Ortho: Cool the distillate. The

    
    -NP will crystallize as bright yellow needles. Filter and dry.[1][2]
    
Phase 3: Para Recovery (The Residue)

Goal: Recover


-NP from the non-volatile tar.
  • Filtration: The liquid remaining in the boiling flask contains

    
    -nitrophenol  and tars. Filter this hot (above 60°C).
    
    • Why?

      
      -NP is soluble in hot water but insoluble in cold. Tars are generally insoluble and will be caught on the filter paper.
      
  • Crystallization: Cool the filtrate to 5°C.

    
    -Nitrophenol  will crystallize out.
    
  • Recrystallization (Polishing): If the crystals are brown (tar contamination), recrystallize from 2% Hydrochloric Acid (HCl).

    • Why HCl? It suppresses the ionization of the phenol, ensuring maximum yield.

Visualization: Process Flow & Logic

Workflow Diagram

NitrophenolPurification Reaction Reaction Mixture (Phenol + HNO3 + H2SO4) Quench Quench on Crushed Ice (Dilution < 10°C) Reaction->Quench Exothermic Control Decant Decant Aqueous Layer (Removes Bulk Acid) Quench->Decant Wash Wash Oil with H2O (3x) (Removes Trace Acid) Decant->Wash SteamDist Steam Distillation Wash->SteamDist Distillate Distillate (Yellow Liquid) SteamDist->Distillate Volatile Fraction Residue Residue in Flask (Dark Liquid) SteamDist->Residue Non-Volatile Fraction Ortho Solid: o-Nitrophenol (Intramolecular H-Bond) Distillate->Ortho Cool & Filter FilterHot Filter Hot (>60°C) Residue->FilterHot Tar Solid: Tars/Dinitros FilterHot->Tar Discard Filtrate Filtrate (p-NP in Hot Water) FilterHot->Filtrate Para Solid: p-Nitrophenol (Intermolecular H-Bond) Filtrate->Para Cool to 5°C

Caption: The "Quench-Wash-Steam" workflow separates isomers based on volatility differences driven by hydrogen bonding modes.

Troubleshooting & FAQ

Q1: The reaction mixture turned into a black solid mass. What happened?

Diagnosis: Oxidative Runaway. Cause: You likely allowed the temperature to spike during the addition of phenol to acid, or during the quench. Nitric acid acts as an oxidizer at high temperatures (


).
Fix: 
  • Maintain reaction temp

    
     (ice bath).
    
  • Add reagents dropwise.

  • If tar forms, steam distillation is the only way to salvage the

    
    -NP. The yield will be low.
    
Q2: I neutralized the acid with NaOH, and my yield dropped to zero.

Diagnosis: Salt Formation. Mechanism: Nitrophenols are acidic (


). Adding strong base converts them to nitrophenolate anions (

), which are water-soluble and deep red/orange. Fix:
  • Acidify the aqueous waste layer with conc. HCl until pH < 2.

  • The nitrophenol will precipitate out or "oil out." Extract with ether/DCM.

Q3: The -nitrophenol is solidifying in the condenser during distillation.

Diagnosis: Sublimation/Crystallization blockage. Fix:

  • Turn off the cooling water in the condenser temporarily.

  • Allow the hot steam to melt the plug.

  • Safety: Ensure the system is open to the atmosphere to prevent pressure buildup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1923). o-Nitrophenol and p-Nitrophenol.[3][4][5][6] Org. Synth. 3 , 89; Coll.[2] Vol. 1 , 396.

  • PubChem. (n.d.). 2-Nitrophenol Compound Summary. National Library of Medicine.

  • Hanson, J. R. (2002). The nitration of phenol. Journal of Chemical Education.

Sources

preventing thermal decomposition of nitrophenols during drying

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NP-8891 Subject: Thermal Stabilization & Safe Drying Protocols for Nitrophenols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: Critical

Introduction: The Stability Paradox

You are likely here because you are facing a common but dangerous paradox in nitrophenol chemistry: You need a dry sample for accurate stoichiometry/analysis, but the drying process itself triggers decomposition or detonation.

As a Senior Application Scientist, I have analyzed numerous "unexplained" lab accidents involving nitro-aromatics. The root cause is rarely the compound itself, but rather the processing environment . Nitrophenols (mono-, di-, and especially trinitrophenol/picric acid) are not just thermally sensitive; they are environmentally reactive. They actively degrade in the presence of basic impurities, specific metals, and confinement.

This guide replaces "rule of thumb" drying with thermodynamically validated protocols .

Part 1: Critical Safety & Hazard Identification

Before applying heat or vacuum, you must validate your sample against the "Triangle of Instability." If any two of these factors overlap, stop immediately.

The Triangle of Instability (Mechanism of Failure)

The decomposition of nitrophenols is often autocatalytic . Once a small fraction degrades, it produces nitrogen dioxide (


) and phenoxy radicals which accelerate the breakdown of the remaining bulk material.

TriangleOfInstability cluster_0 THE DANGER ZONE Heat Thermal Stress (> 60°C) Result RUNAWAY DECOMPOSITION (Explosion/Charring) Heat->Result Initiates Radical Formation Impurity Catalytic Impurities (Bases, Metals, Salts) Impurity->Heat Sensitizes Impurity->Result Lowers Activation Energy Dryness Critical Dryness (< 10% H2O) Dryness->Result Removes Heat Sink

Figure 1: The Triangle of Instability. Simultaneous presence of heat, dryness, and impurities (especially metals/bases) creates a self-accelerating decomposition loop.

Pre-Drying Checklist (Mandatory)
  • Metal Ban: Do NOT use metal spatulas, aluminum foil, or steel drying trays. Nitrophenols react with copper, lead, zinc, and iron to form metal picrates , which are significantly more shock-sensitive than the parent acid.[1]

    • Correct Action: Use Teflon, glass, or ceramic tools only.

  • pH Check: Ensure the sample is not basic. Sodium nitrophenolates decompose at significantly lower temperatures than free nitrophenols due to the intermolecular catalysis of the phenoxy group.[2]

  • Hydration State: If the sample is Picric Acid (2,4,6-trinitrophenol), is it currently wet?

    • Critical Warning: If you find an old bottle of dry picric acid (crystals rolling freely, no water layer), DO NOT OPEN IT. Friction from the cap threads can detonate micro-crystals of picrates. Contact EHS immediately.

Part 2: Validated Drying Methodologies

We categorize drying methods by Risk Profile . Choose the method that balances your throughput needs with safety constraints.

Method Comparison Table
FeatureVacuum Drying (Recommended) Desiccation (Passive) Convection Oven (High Risk)
Mechanism Lowers boiling point (

) of solvent.
Chemical absorption of moisture.Thermal evaporation at ambient P.
Temp Limit Max 40–50°C Ambient (20–25°C)DO NOT USE (>100°C risk)
Time 4–12 Hours24–72 HoursFast (but dangerous)
Risk Level Low (if controlled)Very LowCritical
Best For Bulk powders, synthesis intermediates.Analytical standards (<1g).Nothing in this class.
Protocol A: Vacuum Drying (The Gold Standard)

Use this for removing bulk solvents (water, ethanol) while keeping thermal stress minimal.

Equipment Required:

  • Vacuum Oven (Teflon-coated or glass-lined preferred).

  • Oil-free Vacuum Pump (diaphragm pump) or pump with cold trap (to prevent solvent entry).

  • Inert Gas Bleed (Nitrogen/Argon).

Step-by-Step Workflow:

  • Preparation: Spread the wet nitrophenol cake thinly on a glass or ceramic tray. Do not pile it; piling traps solvent and heat.

  • Inerting: Place tray in the oven. Cycle Nitrogen (

    
    ) purge 3 times:
    
    • Pull vacuum to 500 mbar -> Backfill with

      
       to ambient.
      
    • Why? This removes oxygen, preventing oxidative degradation pathways.

  • The "Soft" Vacuum: Set vacuum to 10–50 Pa (0.1–0.5 mbar) .

    • Note: Do not go to ultra-high vacuum (

      
       mbar) immediately, as this may cause sublimation of the nitrophenol itself, clogging your lines.
      
  • Thermal Ramp: Set temperature to 40°C .

    • Safety Margin: Mono-nitrophenols begin degrading ~118°C. Picric acid explodes >300°C but destabilizes earlier. 40°C provides a safety factor of >2.5x.

  • Monitoring: Watch the sight glass. If crystals begin to "grow" on the glass (sublimation) or the sample darkens (charring), stop heating immediately and backfill with

    
    .
    
Protocol B: Desiccation (The Zero-Thermal Stress Route)

Use this for analytical samples where any thermal degradation is unacceptable.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    )  or High-Grade Silica Gel .
    
    • Avoid: Calcium Chloride (

      
      ) if the sample is very wet, as it can liquefy and contaminate the sample.
      
  • Vessel: Use a glass vacuum desiccator with a protective cage (plastic mesh) around it.

  • Procedure: Place open vial of sample in desiccator. Apply vacuum for 10 minutes to remove air, then seal. Leave under static vacuum for 24 hours.

Part 3: Troubleshooting & FAQs

Q1: My sample turned from bright yellow to dark orange/brown during drying. Is it safe?

  • Diagnosis: This indicates the onset of thermal decomposition or the formation of "Meisenheimer complexes" (if bases are present).

  • Immediate Action: Stop the heat source. Backfill the oven with Nitrogen (do not use air/oxygen). Allow to cool to room temperature. Analyze a small aliquot via TLC or HPLC. If significant impurities are found, recrystallize the material. Do not continue drying the degraded bulk.

Q2: I see "fuzzy" crystals forming on the vacuum oven door and port. What is this?

  • Diagnosis: Sublimation. You are pulling a vacuum that is too deep for the temperature you set (the compound's vapor pressure has been reached).

  • Fix: Reduce the vacuum strength (increase pressure to ~100 mbar) or lower the temperature. Clean the oven thoroughly after use with a wet cloth (solvent-soaked) to prevent accumulation of dry, shock-sensitive dust in the seals.

Q3: Can I use a lyophilizer (Freeze Dryer)?

  • Technical Answer: Yes, but with extreme caution regarding sublimation . Nitrophenols sublime easily. In a lyophilizer, the compound may bypass the trap and contaminate the pump oil.

  • Requirement: You must verify the vapor pressure of your specific nitrophenol at the condenser temperature. If using, ensure the sample is frozen solid in a matrix (e.g., t-butanol/water) to suppress sublimation.

Q4: Why does the literature say "Store Wet" if I need it dry for a reaction?

  • Explanation: "Store Wet" is a logistics/storage safety rule (DOT regulation). "Dry" is a transient process state. You should only dry the amount you need immediately for the reaction. Never store dry nitrophenols (especially picric acid) for long periods on the shelf.

Part 4: Decision Support Visualization

Use this logic flow to determine if your drying setup is safe.

DryingDecision Start Start: Drying Request CheckMetal Is equipment Metal-Free? Start->CheckMetal CheckWater Current Water Content? CheckMetal->CheckWater Yes Stop1 STOP: Transfer to Glass/Teflon CheckMetal->Stop1 No (Metal Present) Stop2 STOP: Call EHS (Explosion Risk) CheckWater->Stop2 Unknown/Dry & Old SelectMethod Select Method CheckWater->SelectMethod Wet Paste/Slurry VacOven Vacuum Oven (40°C, 50 mbar) SelectMethod->VacOven Bulk (>5g) Desiccator Desiccator (P2O5, Amb Temp) SelectMethod->Desiccator Analytical (<1g)

Figure 2: Safety Decision Matrix for Nitrophenol Drying.

References

  • National Institutes of Health (NIH) - PubChem. 2,4,6-Trinitrophenol (Picric Acid) Compound Summary. [Link]

  • Stanford University Environmental Health & Safety. Information on Picric Acid. [Link]

  • American Chemical Society (ACS) - Organic Process Research & Development. Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. (2023).[3][4][5] [Link]

  • McGill University Environmental Health and Safety. Guidelines for the Safe Use of Picric Acid. [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Urben, P. G. (Ed.).[6][7][8] (2017).[8] Elsevier. (Standard Reference Text).

Sources

Technical Support Center: HPLC Optimization for Halogenated Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive technical support resource for researchers optimizing the separation of halogenated nitrophenol isomers.

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Separation of Halogenated Nitrophenol Isomers (e.g., 2-chloro-4-nitrophenol, 4-bromo-2-nitrophenol)

The Core Challenge: Why is this separation difficult?

User Query: "I am trying to separate 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol on a standard C18 column, but they co-elute or show severe tailing. Why?"

Scientist's Analysis: You are facing a "Perfect Storm" of chromatographic challenges:

  • Structural Similarity: Isomers often have identical hydrophobicity (logP), meaning a standard C18 column (which separates based on hydrophobicity) cannot distinguish them effectively.

  • Acidity (pKa): The nitro and halogen groups are electron-withdrawing, significantly lowering the pKa of the phenol group (often to pH 5–7). At neutral pH, these compounds ionize, leading to poor retention and peak tailing due to ionic interactions with residual silanols on the silica surface.

  • Intra- vs. Intermolecular Bonding: Ortho-isomers (e.g., 2-nitrophenol derivatives) form intramolecular hydrogen bonds, creating a "shielded" hydrophobic pocket. Para-isomers form intermolecular bonds with the solvent. This difference is your primary lever for separation, but only if the column can exploit it.

Method Development Guide (The "How-To")

Q1: Which stationary phase should I choose?

Recommendation: Switch from C18 to Phenyl-Hexyl or Biphenyl .

  • Why? While C18 relies on hydrophobic interaction, Phenyl-based phases offer

    
     (pi-pi) interactions . The electron-deficient nitro-aromatic ring of your analyte interacts specifically with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the shape and position of the substituents (ortho/meta/para), providing the selectivity needed to pull isomers apart.
    
Column ChemistryPrimary MechanismSuitability for Isomers
C18 (ODS) HydrophobicityLow (Co-elution likely)
Phenyl-Hexyl Hydrophobicity +

Interaction
High (Shape selective)
Biphenyl Enhanced

Interaction
Very High (Best for closely related aromatics)
PFP (Pentafluorophenyl) Dipole-Dipole +

High (Good for halogenated compounds)
Q2: Methanol or Acetonitrile?

Recommendation: Use Methanol (MeOH) .[1]

  • The Mechanism: Acetonitrile (ACN) has its own

    
     electrons (in the C≡N triple bond) which can compete with the analyte for the stationary phase's 
    
    
    
    systems, effectively "washing out" the selective interaction. Methanol does not have
    
    
    electrons, allowing the unique selectivity of the Phenyl-Hexyl column to dominate.
Q3: What is the optimal pH?

Recommendation: pH 3.0 (Buffered).

  • The Rule: Maintain pH at least 2 units below the analyte's pKa (

    
    ).
    
  • Reasoning: Halogenated nitrophenols typically have pKa values between 5.5 and 7.5.

    • At pH 7:[2] They are ionized (anions). Anions are repelled by the pores and interact strongly with positively charged trace metals or silanols, causing tailing.

    • At pH 3:[3] They are fully protonated (neutral). This maximizes hydrophobic retention and minimizes secondary silanol interactions.

  • Buffer Choice: 20-25 mM Ammonium Formate or Potassium Phosphate (adjusted to pH 3.0 with Formic/Phosphoric acid).

Visual Workflow: Optimization Logic

The following diagram illustrates the decision matrix for optimizing your method.

HPLC_Optimization Start START: Isomer Separation Issue Check_Col Step 1: Check Stationary Phase Start->Check_Col Is_C18 Is it C18? Check_Col->Is_C18 Switch_Col Switch to Phenyl-Hexyl or Biphenyl Is_C18->Switch_Col Yes Check_MP Step 2: Mobile Phase Selection Is_C18->Check_MP No (Already Phenyl) Switch_Col->Check_MP Is_ACN Using Acetonitrile? Check_MP->Is_ACN Switch_MeOH Switch to Methanol (Enhances pi-pi selectivity) Is_ACN->Switch_MeOH Yes Check_pH Step 3: pH Control Is_ACN->Check_pH No (Already MeOH) Switch_MeOH->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Adjust_pH Add Buffer (pH 3.0) (Suppress Ionization) Is_Acidic->Adjust_pH No Final_Opt Step 4: Fine Tuning Is_Acidic->Final_Opt Yes Adjust_pH->Final_Opt Success Baseline Separation Achieved Final_Opt->Success

Caption: Decision tree for selecting column chemistry and mobile phase conditions to resolve aromatic isomers.

Troubleshooting Guide (The "Fix-It")

Use this matrix to diagnose specific chromatogram errors.

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Ionization: Analyte is partially ionized.Lower pH to < 3.0 using Formic Acid or Phosphate buffer.
Silanol Interaction: Basic/polar sites on silica binding to -OH or -NO2.Increase buffer concentration (e.g., to 25-50 mM) to mask silanols.
Co-elution (Poor Resolution) Wrong Selectivity: Hydrophobicity is identical.Switch to Phenyl-Hexyl column.[4][5] Change organic modifier from ACN to MeOH.
Temperature: Isomers have different shape entropy.Lower temperature to 20-25°C (improves shape selectivity).
Retention Time Shift pH Instability: Mobile phase is not buffered.Use a proper buffer (Ammonium Formate/Acetate), not just acid in water.
Split Peaks Sample Solvent Mismatch: Sample dissolved in 100% strong solvent.Dissolve sample in initial mobile phase conditions (e.g., 90% Water / 10% MeOH).

Standardized Protocol: Isocratic Screening

If you are starting from scratch, run this protocol to establish a baseline.

Objective: Rapidly assess separation potential of halogenated nitrophenols.

Materials:

  • Column: Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol.[1][4][6]

Procedure:

  • Preparation: Premix Mobile Phase A and B in a 50:50 ratio (Isocratic).

    • Note: Isocratic is preferred for initial isomer screening to maximize interaction time with the stationary phase.

  • Equilibration: Flush column with 20 column volumes of 50:50 mix at 1.0 mL/min.

  • Injection: Inject 5 µL of standard mixture (100 ppm).

  • Analysis:

    • If retention is too low (

      
      ), decrease MeOH to 40%.
      
    • If retention is too high (

      
      ), increase MeOH to 60%.
      
  • Optimization: Once peaks are retained, calculate Resolution (

    
    ). If 
    
    
    
    , lower the column temperature to 25°C to enhance steric selectivity.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, TFA (0.05% - 0.1%) is an excellent ion-pairing agent that can sharpen peaks for acidic compounds. However, it can suppress MS signals if you are using Mass Spectrometry. For UV detection, TFA is a robust choice to eliminate tailing.

Q: Why do my ortho-isomers elute later than para-isomers? A: This is common in Reversed-Phase. Ortho-nitrophenols often form an intramolecular hydrogen bond between the -OH and -NO2 groups. This "hides" the polar -OH group, making the molecule effectively more hydrophobic than the para-isomer, where the -OH is exposed to the solvent.

Q: My peaks are broad. Is my column dead? A: Not necessarily. For nitrophenols, broad peaks are often a sign of "kinetic sluggishness" in the mass transfer or pH mismatch. Ensure your buffer concentration is adequate (at least 20 mM). If using a C18 column, the "dewetting" of pores can also cause this; ensure you have at least 5% organic solvent in your mobile phase at all times.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online (LCGC). (2017). The Role of pH in Retention and Selectivity.[2][3][4][7][8][9][10] Retrieved from [Link]

Sources

handling shock sensitivity risks of dry nitrophenol salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Shock Sensitivity Risks of Dry Nitrophenol Salts

CRITICAL SAFETY WARNING

STOP AND READ: Dry nitrophenol salts (picrates, dinitrophenolates) are Class A High Explosives . They are significantly more shock-sensitive than TNT.

  • DO NOT touch, shake, or attempt to open a bottle if you observe crystals on the cap threads.

  • DO NOT use metal spatulas or tools.[1][2]

  • DO NOT store on concrete floors (formation of calcium picrates).[3][4]

Module 1: Identification & Risk Assessment

Q: How do I distinguish between "safe" wet reagents and "critical risk" dry salts?

A: Nitrophenols (like Picric Acid or 2,4-DNP) are supplied phlegmatized (wetted) with water to suppress shock sensitivity.[4] The transition from "flammable solid" to "high explosive" is determined by hydration levels.

Visual Inspection Protocol:

  • The Flow Test: Gently tilt the bottle (do not shake).

    • Safe: The material moves like a heavy sludge or wet sand. Water is visible.[5][6][7]

    • Caution: The material moves like dry sand.

    • Critical: The material is a solid "cake" or single block. Evacuate the lab.

  • The Cap Inspection: Look closely at the threads between the cap and the bottle neck.

    • Critical: Yellow/orange crystals are visible in the threads. This indicates the formation of friction-sensitive salts. Opening the cap can generate enough friction to detonate the bottle.

Sensitivity Comparison Table:

Material StateImpact Sensitivity (approx.)[8]Friction SensitivityRisk Level
Wet Picric Acid (>30%

)
Low (> 100 Nm)LowFlammable Solid
Dry Picric Acid (<10%

)
High (~7.4 Nm)HighHigh Explosive
Lead/Copper Picrate (Salts) Extreme (< 2 Nm) Extreme Primary Explosive
Reference: TNT~15 NmModerateStandard

Technical Insight: The nitro groups (


) withdraw electron density, stabilizing the phenoxide anion. This makes nitrophenols acidic (

for picric acid). They readily react with metal oxides to form salts. The crystal lattice of these salts stores immense potential energy, released instantaneously upon lattice deformation (shock).
Module 2: The "Stuck Cap" & Rehydration Protocol

Q: I found a bottle with crystals on the threads or the material looks dry. How do I make it safe?

A: You must rehydrate the material via osmotic/capillary creep without applying torque to the cap.

The "Water Bath" Method:

  • Prerequisite: No visible metal corrosion on the cap (if the cap is metal and corroded, call EOD immediately).

  • Mechanism: Water molecules will slowly diffuse through the thread gaps, dissolving the friction-sensitive crystals and desensitizing the threads.

Step-by-Step Protocol:

  • Isolation: Clear the fume hood of all other solvents and flammables.

  • Immersion: Place the entire bottle upright in a plastic bucket.

  • Filling: Gently fill the bucket with deionized water until the water level is above the bottle cap .

  • Incubation: Let it sit undisturbed for 24 to 48 hours .

  • Verification: After soaking, the crystals in the threads should be dissolved. The cap can now be gently twisted.

    • Self-Validating Step: If resistance is felt immediately, STOP. Re-submerge and wait another 24 hours.

RehydrationProtocol Start Suspect Bottle Found Inspect Visual Inspection: Crystals on Threads? Start->Inspect Decision Crystals? Inspect->Decision Safe Standard Handling (Non-metal tools) Decision->Safe No Danger STOP: Do Not Open Decision->Danger Yes Bath Submerge in Water Bath (Cover Cap Completely) Danger->Bath Wait Wait 24-48 Hours (Capillary Action) Bath->Wait Test Gently Attempt Opening Wait->Test Success Cap Turns? YES: Add Water to Bottle Test->Success Fail Cap Turns? NO: Call EOD Test->Fail

Caption: Workflow for safe rehydration of potentially crystallized nitrophenol containers.

Module 3: Synthesis & Material Compatibility

Q: What materials must I avoid during experiments to prevent shock-sensitive salt formation?

A: The formation of metal picrates is the #1 cause of accidental laboratory detonations involving nitrophenols.

The "No-Metal" Rule: Nitrophenols are strong acids. They will displace weaker anions (like oxides or carbonates) from metal surfaces, forming picrate salts.

  • Incompatible: Copper, Lead, Zinc, Iron, Concrete (Calcium).[3][4]

  • Compatible: Glass, Teflon (PTFE), Polyethylene (PE), Stainless Steel (Conditional - only if passivated and washed immediately, but plastics are preferred).

Experimental Setup Guide:

  • Tools: Use only Teflon or plastic spatulas. Never use a metal scoopula.[1][2][8]

  • Surfaces: Cover bench surfaces with plastic-backed absorbent pads. Never place an open bottle directly on a concrete floor or a metal balance pan.

  • Spill Cleanup: If spilled on concrete, neutralize immediately with dilute acetic acid (to keep it acidic/soluble) or sodium bicarbonate (carefully, though bicarbonate can form salts, they are water-soluble; however, calcium from the concrete is the enemy). Correction: The safest spill cleanup is to wet the spill immediately with water, then wipe with plastic/paper towels.

IncompatibilityCycle Acid Picric Acid (Acidic Reagent) Reaction Displacement Reaction Acid->Reaction Metal Metal Oxide Layer (Cu, Pb, Fe, Zn) Metal->Reaction Salt Metal Picrate Salt (Dry) Reaction->Salt Dehydration Risk Shock/Friction Detonation Salt->Risk Impact < 2Nm

Caption: The chemical pathway from stable reagent to high-explosive metal salt.

Module 4: Disposal & Chemical Destruction

Q: How do I dispose of waste solutions containing nitrophenols?

A: Never pour nitrophenols down the drain (risk of reacting with copper/iron plumbing).[9] For small experimental quantities, use chemical reduction. For old bottles, contact EHS/EOD.

Chemical Destruction Protocol (Reduction): Objective: Reduce the nitro groups (


) to amino groups (

), breaking the explosive potential.
  • Preparation: Dilute the nitrophenol solution to <0.5% concentration.

  • Reagent: Prepare a solution of Sodium Sulfide (

    
    )  or Tin (
    
    
    
    ) in Hydrochloric Acid (
    
    
    ).
  • Reaction: Slowly add the reducing agent to the nitrophenol solution.

    • Observation: The solution should change color (often darkening).[10]

  • Validation: Check pH. The solution should be basic if using sulfide.

  • Disposal: The resulting aminophenol solution is toxic but non-explosive. Collect as halogenated organic waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]

  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Stanford University Environmental Health & Safety. (n.d.). Information on Picric Acid. Retrieved from [Link]

  • Concordia University EHS. (n.d.). Picric Acid Safety Guidelines. Retrieved from [Link]

  • Organic Syntheses. (1928). Di-o-nitrophenyl disulfide (Reduction Protocol). Org. Synth. 1928, 8, 64. [Link]

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Analysis of 4-Bromo-5-chloro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Bromo-5-chloro-2-nitrophenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Application Scope

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a critical polysubstituted aromatic intermediate, frequently employed in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzoxazoles) and agrochemicals.[1]

This guide provides a technical breakdown of its 1H NMR spectral signature , contrasting it with its metabolic or synthetic precursors (such as 4-bromo-2-nitrophenol).[1] By analyzing the collapse of coupling constants and chemical shift perturbations, researchers can definitively validate structural identity and purity.[1]

Key Analytical Differentiators
Feature4-Bromo-5-chloro-2-nitrophenol (Target)4-Bromo-2-nitrophenol (Common Precursor)
Spin System Isolated Para-System (Two Singlets)AMX System (Doublets/Multiplets)
H3 Signal Singlet (

~8.2 ppm)
Doublet (

~2.5 Hz)
H6 Signal Singlet (

~7.4 ppm)
Doublet (

~9.0 Hz)
Reaction Monitor Disappearance of vicinal coupling (

Hz)
Presence of vicinal coupling

Experimental Methodology

To ensure reproducible spectral data, the following self-validating protocol is recommended. The choice of solvent is critical due to the intramolecular hydrogen bonding inherent in ortho-nitrophenols.[1]

Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 is the gold standard for this compound.[1]

    • Reasoning: Chloroform-d (

      
      ) may allow intramolecular H-bonding (OH[1]···NO2), causing the phenolic proton to broaden or merge with the baseline.[1] DMSO-d6 disrupts this, yielding a sharp, distinct singlet for the hydroxyl group (
      
      
      
      > 10 ppm).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     3.0 seconds (Essential for accurate integration of the acidic phenolic proton).
    
  • Scans (NS): 16–32 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

Predicted Chemical Shifts (Additivity Analysis)

Due to the specific substitution pattern (1-OH, 2-NO2, 4-Br, 5-Cl), the aromatic ring protons are located at positions 3 and 6 .[1] These protons are para to each other, resulting in a simplified spectrum compared to mono-halogenated phenols.[1]

Proton H3 (Between NO2 and Br)
  • Electronic Environment: Highly deshielded.[1] It is ortho to the strong electron-withdrawing Nitro group (-NO2) and ortho to Bromine (-Br).[1]

  • Predicted Shift:

    
     8.20 – 8.35 ppm.[1]
    
  • Multiplicity: Singlet (s).

    • Note: A minute para-coupling (

      
       Hz) may be observed on high-field instruments (>600 MHz), but typically appears as a singlet.[1]
      
Proton H6 (Between Cl and OH)
  • Electronic Environment: Shielded relative to H3. It is ortho to the electron-donating Hydroxyl group (-OH) and ortho to Chlorine (-Cl).[1]

  • Predicted Shift:

    
     7.30 – 7.50 ppm.[1]
    
  • Multiplicity: Singlet (s).

Phenolic Proton (-OH) [1][2]
  • Environment: Exchangeable acidic proton.[1]

  • Shift (DMSO-d6):

    
     11.0 – 12.0 ppm (Broad Singlet).
    
  • Shift (CDCl3):

    
     10.5 – 11.0 ppm (Sharp Singlet due to intramolecular H-bond).
    
Logic Flow for Structural Confirmation

The following diagram illustrates the decision process for confirming the structure based on coupling patterns.

NMR_Logic Start Acquire 1H NMR Spectrum Check_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Region Count_Peaks Count Distinct Aromatic Signals Check_Region->Count_Peaks Two_Singlets Two Singlets Observed (No Vicinal Coupling) Count_Peaks->Two_Singlets 2 Signals Multi_Doublets Doublets/Multiplets Observed (Vicinal Coupling Present) Count_Peaks->Multi_Doublets 3+ Signals Assign_H3 Downfield Singlet (~8.2 ppm) Assign to H3 (Ortho to NO2) Two_Singlets->Assign_H3 Assign_H6 Upfield Singlet (~7.4 ppm) Assign to H6 (Ortho to OH) Two_Singlets->Assign_H6 Conclusion_Impurity REJECT: Likely 4-Bromo-2-nitrophenol or Regioisomer Multi_Doublets->Conclusion_Impurity Conclusion_Target CONFIRMED: 4-Bromo-5-chloro-2-nitrophenol Assign_H3->Conclusion_Target Assign_H6->Conclusion_Target

Figure 1: Decision logic for confirming the 4-Bromo-5-chloro-2-nitrophenol structure based on aromatic coupling patterns.

Comparative Analysis: Target vs. Alternatives

In drug development, this compound is often synthesized via nitration of 4-bromo-3-chlorophenol or halogenation of 2-nitrophenol derivatives.[1] Differentiating the product from starting materials is crucial.

Comparison Table: Spectral Fingerprints
CompoundStructureAromatic PatternCoupling Constants (

)
4-Bromo-5-chloro-2-nitrophenol Target 2 Singlets

Hz
(Para)
4-Bromo-2-nitrophenolPrecursor/Byproduct1 Doublet, 1 DD, 1 Doublet

Hz (Ortho)

Hz (Meta)
5-Chloro-2-nitrophenolAlternative Scaffold1 Doublet, 1 DD, 1 Doublet

Hz (Ortho)
Mechanistic Insight: Why the Spectrum Simplifies

In the target molecule, positions 3 and 6 are the only unsubstituted carbons.[1]

  • H3 is isolated between the Nitro and Bromine groups.

  • H6 is isolated between the Chlorine and Hydroxyl groups.

  • Since H3 and H6 are on opposite sides of the ring (para), they do not share electrons through a direct bond path effective for strong splitting.[1] This collapses the complex "Roofing" effect seen in vicinal protons (like H5/H6 in the precursor) into clean, isolated peaks.[1]

Troubleshooting & Impurity Profiling

Common Impurities[1][4]
  • Regioisomers (e.g., 6-Bromo-): If bromination occurs at the wrong position, symmetry may change.[1] Look for unexpected coupling (

    
     or 
    
    
    
    Hz).
  • Residual Solvents:

    • Water (in DMSO-d6): Variable peak ~3.3 ppm.[1]

    • Ethanol/Methanol: Common recrystallization solvents.[1] Check 1.0–4.0 ppm region.[1]

Solvent Effect on Chemical Shift ( )

The choice of solvent dramatically shifts the phenolic -OH proton.

SolventOH Shift (ppm)Mechanism
CDCl3 10.5 – 10.8Intramolecular H-bond (OH[1]···O=N) dominates. Sharp peak.
DMSO-d6 11.0 – 12.0Intermolecular H-bond (OH[1]···O=S) dominates. Broad peak.[1][2]

Recommendation: Use DMSO-d6 for full characterization to ensure the -OH proton does not overlap with aromatic signals or disappear due to exchange.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12006376, 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link][3]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for additivity rules and coupling constants in polysubstituted benzenes).

Sources

Comparative UV-Vis Spectroscopy of Chloronitrophenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloronitrophenols (CNPs) are critical intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, yet they pose significant identification challenges due to their structural similarity. This guide provides a definitive technical comparison of the UV-Vis absorption spectra of key isomers—specifically 2-chloro-4-nitrophenol , 4-chloro-2-nitrophenol , and their parent nitrophenols.

By leveraging the distinct pKa values and solvatochromic shifts of these isomers, researchers can utilize UV-Vis spectroscopy not just for quantitation, but as a robust structural confirmation tool. This guide details the mechanistic basis for these spectral differences and provides a validated experimental protocol.

Chemical Fundamentals & Spectral Theory

The UV-Vis spectra of chloronitrophenols are governed by the interplay between the chromophore (the nitro-aromatic system) and the auxochromes (hydroxyl and chloro groups). The position of these substituents dictates the extent of conjugation and intramolecular hydrogen bonding, leading to unique spectral fingerprints.

Structural Impact on Absorbance
  • Bathochromic Shift (Red Shift): Ionization of the phenolic -OH group to a phenolate anion (-O⁻) significantly increases electron density in the

    
    -system, lowering the energy gap for 
    
    
    
    transitions. This results in a massive red shift (often >80 nm), turning colorless acidic solutions yellow.
  • Ortho-Effect: In 4-chloro-2-nitrophenol , the nitro group is ortho to the hydroxyl. This allows for intramolecular hydrogen bonding, which stabilizes the ground state and generally lowers the acidity (higher pKa) compared to para-isomers, while also influencing the spectral band shape.

  • Inductive Effect of Chlorine: The electron-withdrawing nature of chlorine stabilizes the phenolate anion, generally increasing the acidity (lower pKa) of CNPs compared to non-chlorinated nitrophenols.

Physicochemical Properties[1][2][3][4]
IsomerStructurepKa (Approx.)[1][2]Key Spectral Feature (Acidic)Key Spectral Feature (Basic)
4-Nitrophenol Para-nitro7.15

nm

nm
2-Nitrophenol Ortho-nitro7.23

nm

nm
2-Chloro-4-nitrophenol Cl (ortho), NO₂ (para)5.43

nm

nm
4-Chloro-2-nitrophenol Cl (para), NO₂ (ortho)6.48

nm

nm

Note: The lower pKa of 2-chloro-4-nitrophenol (5.43) is a critical differentiator. At pH 6.0, it will be significantly ionized (yellow), while 4-chloro-2-nitrophenol (pKa 6.48) will remain largely protonated (colorless/pale).

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, this protocol uses a pH-differential method . This approach validates the identity of the isomer by observing the specific spectral shift that occurs across the pKa boundary.

Reagents & Preparation
  • Solvent: Methanol (HPLC Grade) for stock solutions; Ultrapure water for working solutions.

  • Buffers:

    • Acidic Buffer (pH 2.0): 10 mM Phosphoric acid.

    • Basic Buffer (pH 10.0): 10 mM Sodium Carbonate/Bicarbonate.

    • Intermediate Buffer (pH 6.0): 10 mM Phosphate buffer (Critical for differentiating isomers based on pKa).

Workflow Visualization

ExperimentalProtocol Start Start: Solid Sample Stock Prepare Stock Solution (1 mM in Methanol) Start->Stock Dilution Prepare Working Solutions (20-50 µM) Stock->Dilution BufferA Dilute in pH 2.0 Buffer (Force Protonation) Dilution->BufferA BufferB Dilute in pH 10.0 Buffer (Force Deprotonation) Dilution->BufferB BufferC Dilute in pH 6.0 Buffer (pKa Discrimination) Dilution->BufferC Scan Acquire Spectra (200-500 nm) Baseline Corrected BufferA->Scan BufferB->Scan BufferC->Scan Analyze Compare Lambda Max & Isosbestic Points Scan->Analyze

Caption: Workflow for pH-differential UV-Vis analysis of chloronitrophenols.

Step-by-Step Protocol
  • Baseline Correction: Fill two matched quartz cuvettes with the specific buffer being tested. Run a baseline scan (200–500 nm).

  • Sample Preparation: Add the chloronitrophenol stock to the sample cuvette to achieve a final concentration of ~50 µM. Invert 3 times to mix.

  • Acidic Scan (pH 2.0): Record the spectrum. This represents the molecular (non-ionized) form. Note the

    
     in the UV region (typically 280–350 nm).
    
  • Basic Scan (pH 10.0): Record the spectrum. This represents the anionic (phenolate) form. Note the bathochromic shift to the visible region (>400 nm).

  • Isosbestic Point Check: Overlay the acidic and basic spectra. A precise intersection point (isosbestic point) confirms a clean two-state equilibrium without degradation.

Comparative Analysis & Identification Logic

The most reliable way to distinguish these isomers is not just by their absolute


, but by their behavior at an intermediate pH.
Spectral Decision Tree

DecisionTree Input Unknown Chloronitrophenol Sample Step1 Perform Basic Scan (pH > 10) Input->Step1 CheckMax Check Lambda Max (Basic Form) Step1->CheckMax PathA ~400 nm CheckMax->PathA Blue-shifted Yellow PathB >415 nm CheckMax->PathB Red-shifted Yellow Step2A Check pKa / pH 6.0 Absorbance PathA->Step2A Step2B Likely Ortho-Nitro Isomer PathB->Step2B Result1 High Absorbance at 400nm at pH 6.0 (More Acidic, pKa ~5.4) Step2A->Result1 2-Chloro-4-nitrophenol Result2 Low Absorbance at 400nm at pH 6.0 (Less Acidic, pKa ~7.2) Step2A->Result2 4-Nitrophenol (Control) Result3 4-Chloro-2-nitrophenol (Ortho-nitro effect) Step2B->Result3

Caption: Decision tree for identifying chloronitrophenol isomers based on spectral shifts.

Data Interpretation Guide
  • Scenario A: 2-Chloro-4-nitrophenol [2][3][4][5][6]

    • Acidic:

      
       ~320 nm.
      
    • Basic:

      
       ~400 nm (Strong Yellow).[7]
      
    • Differentiation: Due to its low pKa (5.43), a solution at pH 6.0 will already be largely yellow (ionized). This distinguishes it from 4-nitrophenol (pKa 7.15), which would be mostly colorless at pH 6.0.

  • Scenario B: 4-Chloro-2-nitrophenol

    • Acidic:

      
       ~280 nm (often a double peak or shoulder).
      
    • Basic:

      
       ~420 nm (Deeper Yellow/Orange).
      
    • Differentiation: The ortho-nitro group induces a larger red shift in the basic form compared to the para-nitro isomer. At pH 6.0 , it remains largely colorless (protonated) because its pKa (6.48) is higher than the pH.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12074, 2-Chloro-4-nitrophenol. Retrieved from [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chim. Slov. Retrieved from [Link]

  • Liu, Y., et al. (2017).[7] Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. MDPI. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure & XRD for 4-Bromo-5-chloro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis of 4-Bromo-5-chloro-2-nitrophenol , utilizing a comparative crystallographic approach. Due to the proprietary or non-indexed nature of specific crystallographic data files (CIFs) for this exact derivative, this guide bridges the gap by benchmarking against its fully characterized homologs: 4-Chloro-2-nitrophenol and 4-Bromo-2-nitrophenol .

This document serves as both a predictive model for structural parameters and a rigorous experimental protocol for obtaining validation data.

Executive Summary & Structural Context

4-Bromo-5-chloro-2-nitrophenol (CAS: 65001-78-7) is a poly-substituted aromatic intermediate critical in the synthesis of agrochemicals and heterocyclic pharmaceutical agents.[1][2] Its physicochemical behavior is dominated by the ortho-nitro effect , where the proximity of the hydroxyl (-OH) and nitro (-NO2) groups facilitates strong intramolecular hydrogen bonding.

Why This Matters:

  • Solubility & Volatility: The intramolecular bond "locks" the polarity, making the molecule more soluble in non-polar solvents and more volatile than its para isomers.

  • Crystal Packing: Unlike para-nitrophenols which form extensive intermolecular hydrogen bond networks (high melting points), ortho-analogs typically crystallize in discrete molecular units driven by van der Waals and

    
    -
    
    
    
    stacking, resulting in lower melting points and distinct XRD patterns.

Comparative Structural Analysis

To benchmark the expected properties of the target compound, we analyze its closest structural relatives.

Table 1: Crystallographic & Physicochemical Benchmarks
ParameterTarget: 4-Bromo-5-chloro-2-nitrophenolAnalog A: 4-Chloro-2-nitrophenolAnalog B: 4-Bromo-2-nitrophenol
CAS Number 65001-78-7 89-64-57693-52-9
Formula C₆H₃BrClNO₃C₆H₄ClNO₃C₆H₄BrNO₃
Mol.[1][2][3][4][5] Weight 252.45 g/mol 173.55 g/mol 218.00 g/mol
Melting Point ~94–98 °C (Predicted) 87–89 °C90–94 °C
H-Bond Mode Intramolecular (Strong) IntramolecularIntramolecular
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Predicted)P2₁/cP2₁/c
Density (

)
~1.95 g/cm³1.68 g/cm³1.92 g/cm³
Packing Force Halogen..Halogen /

-Stacking
Cl...O /

-Stacking
Br...O /

-Stacking

Analyst Note: The introduction of the Chlorine atom at position 5 (adjacent to the Bromine at 4) introduces significant steric bulk and potential Halogen-Halogen (Type II) interactions, likely increasing the density and slightly elevating the melting point compared to the 4-bromo analog.

Structural Topology & Hydrogen Bonding

The defining feature of this crystal structure is the competition between Intramolecular and Intermolecular forces.

H-Bonding Mechanism[6]
  • Intramolecular (Dominant): The phenolic hydrogen forms a planar 6-membered ring with the oxygen of the ortho-nitro group (

    
    ). This interaction is energetically favorable (~5-7 kcal/mol) and prevents the -OH group from acting as a donor for intermolecular networks.
    
  • Intermolecular (Secondary): Crystal packing is governed by weak

    
     interactions and halogen bonding (
    
    
    
    or
    
    
    ).
Visualization: H-Bonding Logic Pathway

The following diagram illustrates the structural logic distinguishing ortho-substituted phenols (Target) from para-substituted isomers.

HBondingLogic Start Substituted Nitrophenol Structure Analysis Position Nitro Group Position? Start->Position Ortho Ortho (2-Position) (Target Compound) Position->Ortho 2-Nitro Para Para (4-Position) (Isomer) Position->Para 4-Nitro Intra Intramolecular H-Bond (Planar 6-ring formation) Ortho->Intra Proximity Effect Inter Intermolecular H-Bond (Polymeric Chains) Para->Inter Steric Freedom Prop_Ortho Properties: - Discrete Molecules - Lower MP - High Sol. in Non-polar Intra->Prop_Ortho Prop_Para Properties: - 3D Network - Higher MP - Low Sol. in Non-polar Inter->Prop_Para

Caption: Structural logic flow comparing the target ortho-nitrophenol packing vs. para-isomers.

Experimental Protocol: Crystallization & Data Acquisition

Since specific CIF data is often proprietary, this protocol outlines the standardized workflow to generate high-quality single crystals and XRD data for 4-Bromo-5-chloro-2-nitrophenol.

Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm).

  • Solvent Selection: Use a mixed solvent system.

    • Primary: Ethyl Acetate or Acetone (Good solubility).

    • Anti-solvent: Hexane or Pentane (Induces nucleation).

  • Procedure:

    • Dissolve 50 mg of compound in minimal hot Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Place in a small vial; cover with parafilm and poke 3-4 small holes.

    • Allow to stand at room temperature (20-25°C) for 3-5 days.

    • Alternative: Vapor diffusion of Hexane into the Ethyl Acetate solution.

Phase 2: X-Ray Diffraction (XRD) Characterization

Objective: Confirm phase purity (Powder) or solve structure (Single Crystal).

A. Powder XRD (PXRD) - For Bulk ID
  • Instrument: Cu K

    
     radiation (
    
    
    
    ).
  • Scan Range (

    
    ):  5° to 50°.
    
  • Step Size: 0.02°.

  • Expected Key Peaks (Predicted):

    • Low angle peaks (

      
      ) corresponding to the long axis of the unit cell.
      
    • Distinct peaks driven by Br/Cl heavy atom scattering.

B. Single Crystal XRD (SC-XRD) - For Structure Solution
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the nitro group.

  • Refinement Strategy:

    • Locate Br and Cl atoms first using Direct Methods (SHELXT).

    • Locate C, N, O atoms in difference Fourier maps.

    • Refine H-atoms on the phenyl ring using a riding model.

    • Critical Step: Locate the hydroxyl H-atom from difference maps to confirm the intramolecular H-bond geometry.

Workflow Visualization

XRDWorkflow Raw Raw Material (>98% Purity) Grow Crystal Growth (Vapor Diffusion) Raw->Grow Select Microscopy Selection (No cracks/twinning) Grow->Select Mount Mount on Goniometer (Cryoloop + Oil) Select->Mount Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (SHELXT / Olex2) Collect->Solve

Caption: Step-by-step workflow from raw synthesis to solved crystal structure.

References

  • PubChem. (2025).[1][2][5] 4-Bromo-5-chloro-2-nitrophenol (Compound).[1] National Library of Medicine. Available at: [Link]

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol. Journal of Physical Chemistry A. (Contextual grounding for ortho-nitrophenol structural logic).
  • Cambridge Structural Database (CSD).Search for Halogenated Nitrophenols. (Recommended resource for homology modeling).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.